Mab Aspartate Decarboxylase-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H11N3O3 |
|---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
3-(naphthalene-1-carbonylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C16H11N3O3/c20-15(19-14-13(16(21)22)17-8-9-18-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,21,22)(H,18,19,20) |
InChI Key |
LYCKJICKYNNXMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC=CN=C3C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Mab Aspartate Decarboxylase-IN-1 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of Mab Aspartate Decarboxylase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent inhibitor of aspartate decarboxylase (PanD), an essential enzyme in Mycobacterium abscessus (M. abscessus). This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows. This molecule shows significant antibacterial activity, making it a subject of interest in the development of novel therapeutics against M. abscessus infections.
Core Mechanism of Action
This compound functions as a direct inhibitor of L-aspartate decarboxylase (PanD). PanD is a critical enzyme in the pantothenate and coenzyme A (CoA) biosynthesis pathway in bacteria.[1][2] This enzyme catalyzes the conversion of L-aspartate to β-alanine, a precursor for the synthesis of pantothenate (Vitamin B5). Pantothenate is subsequently used in the synthesis of CoA, an essential cofactor for numerous metabolic processes, including the metabolism of fats, carbohydrates, and proteins.[3]
By inhibiting PanD, this compound effectively blocks the production of β-alanine, thereby disrupting the synthesis of CoA. This leads to a cascade of metabolic failures within the bacterium, ultimately resulting in the cessation of growth and cell death. The interaction between this compound and PanD is primarily characterized by electrostatic and hydrogen bonding interactions.[1][4]
Signaling Pathway
The following diagram illustrates the pantothenate and coenzyme A biosynthesis pathway, highlighting the role of PanD and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified through various enzymatic and antibacterial assays.
Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | M. abscessus PanD | 56.3 ± 4.8 | [1][4] |
Antibacterial Activity
| Organism | Strain | IC50 (mM) | Reference |
| M. abscessus subsp. abscessus | ATCC 19977 | 0.7 | [1][4] |
| M. abscessus subsp. bolletii | CCUG 50184T | 1-2 | [1][4] |
| M. abscessus subsp. massiliense | CCUG 48898T | 1-2 | [1][4] |
| M. abscessus subsp. abscessus | Bamboo | 1-2 | [1][4] |
Inhibition of PanD Mutants
This compound (referred to as compound analogue 2 in the source) has demonstrated inhibitory activity against various mutants of M. abscessus PanD.[1][4]
| Mutant Enzyme | Inhibition Rate (%) | Reference |
| Mab PanDE119A | 70.5 | [1][4] |
| Mab PanDS135A | 74.4 | [1][4] |
| Mab PanDY126A | 81.8 | [1][4] |
Experimental Protocols
The following sections detail the methodologies used to ascertain the mechanism of action and quantitative data for this compound.
Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against M. abscessus PanD.
Methodology:
-
Enzyme Preparation: Recombinant M. abscessus PanD is expressed and purified.
-
Reaction Mixture: The assay is performed in a reaction buffer containing L-aspartate as the substrate.
-
Inhibitor Addition: Varying concentrations of this compound (e.g., 0-200 µM) are pre-incubated with the PanD enzyme.[1][4]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, L-aspartate.
-
Detection of Product: The conversion of L-aspartate to β-alanine is monitored over time. This can be achieved using methods such as HPLC or a coupled-enzyme assay that produces a detectable signal (e.g., colorimetric or fluorescent).
-
Data Analysis: The rate of β-alanine production is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow: Enzyme Inhibition Assay
Antibacterial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) or IC50 of this compound against various strains of M. abscessus.
Methodology:
-
Bacterial Culture: M. abscessus strains are grown in a suitable broth medium to a specific optical density.
-
Compound Preparation: A serial dilution of this compound is prepared in the broth medium in a 96-well plate format.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.
-
Growth Assessment: Bacterial growth is assessed by measuring the optical density at a specific wavelength (e.g., 600 nm) or by visual inspection for turbidity.
-
Data Analysis: The IC50 is determined as the concentration of the compound that inhibits 50% of bacterial growth compared to a no-drug control.
Experimental Workflow: Antibacterial Susceptibility Testing
Conclusion
This compound represents a promising antibacterial agent that targets a crucial metabolic pathway in Mycobacterium abscessus. Its potent inhibition of PanD disrupts the biosynthesis of coenzyme A, leading to bacterial growth inhibition. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar compounds as potential treatments for M. abscessus infections. The detailed understanding of its mechanism of action is pivotal for optimizing its therapeutic potential and for the design of next-generation inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural and mechanistic insights into Mycobacterium abscessus aspartate decarboxylase PanD and a pyrazinoic acid-derived inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartate α-decarboxylase a new therapeutic target in the fight against Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
The Function of Aspartate Decarboxylase (PanD) in Mycobacterium abscessus: A Technical Guide for Drug Development
Abstract
Aspartate α-decarboxylase (PanD) is a critical enzyme in Mycobacterium abscessus, a non-tuberculous mycobacterium responsible for challenging opportunistic infections. This enzyme catalyzes the sole reaction for the production of β-alanine, an essential precursor for the biosynthesis of pantothenate (Vitamin B5) and, consequently, Coenzyme A (CoA). As the CoA biosynthesis pathway is vital for bacterial survival and absent in humans, its components, particularly PanD, represent highly attractive targets for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the function, structure, and metabolic role of PanD in M. abscessus. It summarizes key quantitative data, details relevant experimental protocols for enzyme characterization and genetic manipulation, and presents logical and metabolic pathways to aid researchers, scientists, and drug development professionals in targeting this essential enzyme.
Introduction: The Central Role of PanD in M. abscessus Metabolism
Mycobacterium abscessus is an emerging pathogen known for its intrinsic resistance to many common antibiotics, making infections difficult to treat. The urgent need for new therapeutic strategies has driven research into the unique metabolic pathways of this bacterium. One such pathway is the de novo biosynthesis of Coenzyme A (CoA), a fundamental cofactor involved in numerous cellular processes, including the citric acid cycle and the synthesis of fatty acids.[1][2]
Aspartate α-decarboxylase, the protein product of the panD gene, is a key enzyme in this pathway. It performs the pyruvoyl-dependent decarboxylation of L-aspartate to form β-alanine.[3][4] This reaction is the committed step for β-alanine production in mycobacteria. β-alanine is subsequently condensed with D-pantoate to form pantothenate (Vitamin B5), which is further processed in a series of enzymatic steps to yield CoA.[3] The essentiality of this pathway for mycobacterial viability has been demonstrated, and its absence in humans makes PanD a promising and specific drug target.[4]
Structural studies have revealed that M. abscessus PanD is a tetrameric enzyme.[3][5] The enzyme is initially translated as an inactive proenzyme that undergoes autocatalytic cleavage to generate the active form, which contains a pyruvoyl group essential for catalysis.[3] The C-terminal region of the protein, though flexible, has been shown to be critical for its enzymatic activity.[3][5]
Metabolic Pathway: PanD in Coenzyme A Biosynthesis
PanD functions at the entry point of the pantothenate synthesis branch of the larger CoA biosynthetic pathway. The diagram below illustrates the sequence of reactions, highlighting the pivotal position of Aspartate Decarboxylase.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structural and mechanistic insights into Mycobacterium abscessus aspartate decarboxylase PanD and a pyrazinoic acid-derived inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A central role for aspartate in Mycobacterium tuberculosis physiology and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Mechanistic Insights into Mycobacterium abscessus Aspartate Decarboxylase PanD and a Pyrazinoic Acid-Derived Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Aspartate Decarboxylase (PanD) in Mycobacterium abscessus Pantothenate Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycobacterium abscessus, a rapidly growing non-tuberculous mycobacterium, is an emerging pathogen of significant clinical concern due to its intrinsic resistance to many antibiotics. The development of novel therapeutics is therefore a critical priority. The pantothenate (vitamin B5) biosynthesis pathway, essential for the bacterium but absent in humans, presents a promising avenue for targeted drug discovery. This technical guide provides an in-depth examination of L-aspartate-α-decarboxylase (PanD), a key enzyme in this pathway. We will explore its biochemical function, and its role as a therapeutic target, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to Pantothenate Biosynthesis in M. abscessus
Coenzyme A (CoA) is an indispensable cofactor in numerous metabolic processes, including the synthesis of fatty acids and energy production.[1][2] Mycobacterium abscessus, like other bacteria, synthesizes CoA through a multi-step pathway that begins with the production of pantothenate.[2][3] A crucial step in this pathway is the generation of β-alanine from L-aspartate, a reaction catalyzed by the enzyme L-aspartate-α-decarboxylase, encoded by the panD gene.[1][4] The essentiality of this pathway for mycobacterial growth and virulence, coupled with its absence in humans, establishes PanD as a validated and attractive target for the development of novel anti-mycobacterial agents.[1][3][4]
The Enzymatic Function of PanD
PanD is a pyruvoyl-dependent enzyme that catalyzes the decarboxylation of L-aspartate to produce β-alanine and carbon dioxide.[1][5] The enzyme is initially synthesized as an inactive proenzyme that undergoes auto-catalytic cleavage to generate the active form.[6][7] In its active state, PanD in mycobacteria typically forms a homo-oligomeric complex.[1][8]
The reaction catalyzed by PanD is the primary source of β-alanine for the subsequent condensation with D-pantoate to form pantothenate, a reaction catalyzed by pantothenate synthetase (PanC).[1][9]
PanD as a Therapeutic Target
The significance of PanD as a drug target is underscored by the action of pyrazinamide (PZA), a first-line anti-tuberculosis drug.[1] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), which weakly inhibits PanD activity.[8][10] While M. abscessus is intrinsically resistant to PZA, the study of POA's interaction with PanD has paved the way for the development of more potent inhibitors specifically targeting the M. abscessus enzyme.[1][7]
Inhibition of M. abscessus PanD
Recent research has focused on developing analogs of pyrazinoic acid to enhance inhibitory activity against M. abscessus PanD. One such potent inhibitor is (3-(1-naphthamido)pyrazine-2-carboxylic acid), referred to as analog 2.[1] This compound has demonstrated significantly improved inhibition of Mab PanD compared to POA.[1]
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic activity and inhibition of M. abscessus PanD and its homolog in M. tuberculosis.
Table 1: PanD Inhibition Data
| Inhibitor | Target Organism | Inhibition Metric | Value | Reference |
| Pyrazinoic Acid (POA) | M. abscessus | % Inhibition at 200 μM | 14% | [1] |
| Analog 2 (3-(1-naphthamido)pyrazine-2-carboxylic acid) | M. abscessus | % Inhibition at 200 μM | 72.0% | [1] |
| Analog 5 | M. abscessus | % Inhibition at 200 μM | 53.5% | [1] |
| Analog 19 | M. abscessus | % Inhibition at 200 μM | 59.8% | [1] |
| Analog 20 | M. abscessus | % Inhibition at 200 μM | 35.7% | [1] |
| Pyrazinoic Acid (POA) | M. bovis BCG | MIC₅₀ | 800 µM | [11] |
| Analog 2 | M. bovis BCG | MIC₅₀ | 200 µM | [11] |
Table 2: Binding Affinity of POA to M. tuberculosis PanD
| Ligand | Target | Method | Dissociation Constant (KD) | Reference |
| Pyrazinoic Acid (POA) | M. tuberculosis PanD | Isothermal Titration Calorimetry (ITC) | 6.1 μM ± 0.88 μM | [10] |
Experimental Protocols
This section provides a detailed methodology for key experiments used to characterize PanD function and inhibition.
Recombinant PanD Expression and Purification
-
Gene Cloning: The panD gene from M. abscessus is amplified by PCR and cloned into an expression vector (e.g., pET) containing a polyhistidine tag.
-
Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to an optimal density (OD₆₀₀ of 0.6-0.8) at 37°C. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cultures are incubated at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors), and lysed by sonication or high-pressure homogenization.
-
Purification: The lysate is cleared by centrifugation, and the supernatant containing the His-tagged PanD is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole, and the protein is eluted with a high concentration of imidazole.
-
Further Purification: For higher purity, the eluted protein can be further purified by size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.
PanD Enzymatic Activity Assay
The activity of PanD is determined by measuring the production of β-alanine from L-aspartate.
-
Reaction Mixture: A typical reaction mixture contains purified PanD enzyme, L-aspartate, and a suitable buffer (e.g., phosphate-buffered saline).
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, for example, by heat inactivation or the addition of a quenching agent.
-
Detection of β-alanine: The amount of β-alanine produced can be quantified using various methods, including high-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde) or a coupled-enzyme assay.
PanD Inhibition Assay
The inhibitory effect of compounds on PanD activity is assessed by measuring the reduction in β-alanine production in the presence of the inhibitor.
-
Assay Setup: The enzymatic assay is performed as described above, with the inclusion of the test compound at various concentrations. A control reaction without the inhibitor is run in parallel.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of β-alanine produced in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Isothermal Titration Calorimetry (ITC)
ITC is used to measure the binding affinity of inhibitors to PanD.
-
Sample Preparation: Purified PanD is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe. Both are in the same buffer.
-
Titration: The inhibitor is injected in small aliquots into the protein solution. The heat change associated with each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (KD), binding stoichiometry (n), and enthalpy of binding (ΔH).
Visualizations
The following diagrams illustrate the pantothenate biosynthesis pathway and a general workflow for PanD inhibitor screening.
Caption: Pantothenate biosynthesis pathway in M. abscessus.
References
- 1. Structural and mechanistic insights into Mycobacterium abscessus aspartate decarboxylase PanD and a pyrazinoic acid-derived inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Mycobacterium abscessus Phosphopantetheine Adenylyl Transferase Ligand Interactions: Implications for Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]
- 4. Frontiers | A central role for aspartate in Mycobacterium tuberculosis physiology and virulence [frontiersin.org]
- 5. EC 4.1.1.11 - aspartate 1-decarboxylase. [ebi.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mycobacterium tuberculosis PanD structure-function analysis and identification of a potent pyrazinoic acid-derived enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
The Discovery and Synthesis of Aspartate Decarboxylase Inhibitors: A Technical Overview
Disclaimer: The compound "Mab Aspartate Decarboxylase-IN-1" does not appear in publicly available scientific literature. This technical guide will instead focus on a well-characterized inhibitor of L-aspartate α-decarboxylase, pyrazinamide, and its active form, pyrazinoic acid, which serve as an illustrative example of the discovery and synthesis of inhibitors for this enzyme class.
Introduction
L-aspartate α-decarboxylase (ADC), also known as PanD, is a crucial enzyme in the biosynthetic pathway of coenzyme A (CoA) in many microorganisms, including the pathogenic bacterium Mycobacterium tuberculosis. This enzyme catalyzes the decarboxylation of L-aspartate to produce β-alanine, a key precursor for the synthesis of pantothenate (Vitamin B5) and subsequently CoA. The absence of this pathway in humans makes ADC an attractive target for the development of novel antimicrobial agents. This guide provides a detailed overview of the discovery, synthesis, and mechanism of action of pyrazinamide and its active metabolite, pyrazinoic acid, as inhibitors of M. tuberculosis aspartate decarboxylase (Mtb PanD).
Discovery of Pyrazinamide as an Aspartate Decarboxylase Inhibitor
Pyrazinamide (PZA), a synthetic analog of nicotinamide, was first synthesized in 1936.[1] Its antituberculosis activity was serendipitously discovered in 1952 through in vivo screening in a mouse model of tuberculosis.[1] For decades, PZA has been a cornerstone of first-line tuberculosis treatment, valued for its ability to kill persistent, non-replicating mycobacteria.[1] However, its precise mechanism of action remained elusive for a long time.
PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene.[1][2] The crucial insight into its mechanism of action on aspartate decarboxylase came from studies of PZA-resistant M. tuberculosis strains. Whole-genome sequencing of resistant strains that lacked mutations in the pncA gene revealed mutations in the panD gene, which encodes for aspartate decarboxylase.[2] This discovery identified PanD as a key target of POA.[2] Further studies confirmed that POA directly binds to and inhibits the activity of PanD, thereby disrupting the biosynthesis of coenzyme A, which is vital for the survival of persistent mycobacteria.[1][3]
Synthesis of Pyrazinamide
The synthesis of pyrazinamide can be achieved through several routes. A common laboratory and industrial-scale synthesis involves the amidation of pyrazinoic acid or its derivatives.
Synthetic Pathway Overview
A prevalent method for synthesizing pyrazinamide derivatives starts from pyrazinecarboxylic acid. This starting material is first converted to an activated form, such as an acid chloride, which then readily reacts with an amine source to form the final amide product.
Quantitative Data on PanD Inhibition by Pyrazinoic Acid
The interaction between pyrazinoic acid and M. tuberculosis PanD has been characterized by various biophysical and biochemical assays. The following table summarizes the key quantitative data.
| Parameter | Value | Organism/Enzyme | Method | Reference |
| Binding Affinity (KD) | 6.1 µM ± 0.88 µM | M. tuberculosis PanD | Isothermal Titration Calorimetry (ITC) | [2] |
| Half-maximal Inhibitory Concentration (IC50) | ~25 µg/mL | M. tuberculosis PanD | Enzyme Activity Assay | [1] |
| Minimum Inhibitory Concentration (MIC) of Pyrazinamide | 6.25-50 µg/mL (at pH 5.5) | M. tuberculosis | In vitro cell-based assay | [] |
Mechanism of Action
The inhibitory action of pyrazinamide is a multi-step process that ultimately leads to the disruption of coenzyme A biosynthesis in M. tuberculosis.
-
Uptake and Activation: The prodrug, pyrazinamide, passively diffuses into the M. tuberculosis bacillus.[5]
-
Conversion to Active Form: Inside the bacterium, the enzyme pyrazinamidase (PncA) hydrolyzes pyrazinamide to its active form, pyrazinoic acid (POA).[6]
-
Inhibition of PanD: POA directly binds to the aspartate decarboxylase enzyme (PanD).[3] This binding event inhibits the enzymatic activity of PanD, preventing the conversion of L-aspartate to β-alanine.[2]
-
Disruption of CoA Biosynthesis: The inhibition of PanD leads to a depletion of β-alanine, a crucial precursor for the synthesis of pantothenate and, consequently, coenzyme A.[1]
-
Bactericidal Effect: The disruption of CoA metabolism, which is central to numerous cellular processes including energy production and fatty acid synthesis, is particularly detrimental to persistent, non-replicating mycobacteria, leading to cell death.[1]
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of aspartate decarboxylase inhibitors.
Synthesis of Pyrazinamide from Pyrazinecarboxylic Acid
This protocol describes a general method for the synthesis of pyrazinamide.
Materials:
-
Pyrazinecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Methylene chloride (CH₂Cl₂)
-
Ammonia (aqueous solution or gas)
-
Toluene
Procedure:
-
Activation of Carboxylic Acid:
-
To a solution of pyrazinecarboxylic acid in methylene chloride, add a catalytic amount of DMF.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride to the reaction mixture.
-
Allow the reaction to proceed, often with gentle heating or reflux, until the conversion to pyrazine-2-carbonyl chloride is complete.[7]
-
-
Amidation:
-
The resulting pyrazine-2-carbonyl chloride solution is then reacted with an excess of ammonia. This can be done by bubbling ammonia gas through the solution or by adding a concentrated aqueous solution of ammonia.
-
The reaction is typically stirred for several hours at room temperature.
-
-
Work-up and Purification:
-
The reaction mixture is then filtered to remove any solid byproducts.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude pyrazinamide product can be purified by recrystallization from a suitable solvent, such as toluene, to yield the pure compound.[7]
-
PanD Enzyme Activity Assay (Radiolabeling Method)
This assay measures the activity of PanD by quantifying the release of radiolabeled CO₂ from a labeled substrate.
Materials:
-
Purified M. tuberculosis PanD enzyme
-
[¹⁴C]aspartic acid (carboxyl-labeled)
-
Phosphate buffer saline (PBS)
-
Trichloroacetic acid (TCA)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing PBS, [¹⁴C]aspartic acid, and the purified PanD enzyme in a final volume of 0.2 mL.
-
For inhibitor screening, the compound of interest (e.g., pyrazinoic acid) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
-
Enzyme Reaction:
-
Incubate the reaction mixture for a set period (e.g., 3 hours) at the optimal temperature for the enzyme.
-
-
Reaction Quenching:
-
Stop the reaction by adding a small volume of concentrated TCA.
-
-
Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Spot the supernatant onto a TLC plate and develop the chromatogram to separate the substrate ([¹⁴C]aspartic acid) from the product ([¹⁴C]β-alanine).
-
The amount of product formed is quantified by analyzing the radioactivity of the corresponding spot using a scintillation counter or autoradiography.
-
The percentage of inhibition is calculated by comparing the product formation in the presence and absence of the inhibitor.
-
Conclusion
The discovery of pyrazinamide's inhibitory effect on L-aspartate α-decarboxylase exemplifies a successful approach to targeting unique microbial metabolic pathways. While the initially requested "this compound" remains unidentified, the detailed study of pyrazinamide and pyrazinoic acid provides a comprehensive blueprint for researchers in drug discovery. This includes the identification of a novel drug target through resistance studies, the chemical synthesis of the inhibitor, the quantitative characterization of its interaction with the target enzyme, and the elucidation of its mechanism of action. The methodologies and principles outlined in this guide are applicable to the broader search for and development of new inhibitors against aspartate decarboxylase and other essential microbial enzymes.
References
- 1. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartate decarboxylase (PanD) as a new target of pyrazinamide in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazinamide-isoniazid hybrid: synthesis optimisation, characterisation, and antituberculous activity [scielo.org.co]
- 5. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]
- 6. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
Structural Deep Dive: An In-depth Technical Guide to Mycobacterium abscessus Aspartate Decarboxylase (PanD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium abscessus, a rapidly growing non-tuberculous mycobacterium, is an emerging pathogen of significant concern due to its intrinsic resistance to many common antibiotics. A crucial enzyme in its metabolic pathway, L-aspartate-α-decarboxylase (PanD), plays a vital role in the biosynthesis of coenzyme A (CoA), an essential cofactor for numerous cellular processes. This makes PanD an attractive target for the development of novel therapeutics against M. abscessus infections. This technical guide provides a comprehensive overview of the structural and functional characteristics of M. abscessus PanD, with a focus on the experimental methodologies and quantitative data that underpin our current understanding.
Biochemical and Structural Properties
M. abscessus PanD, like its homolog in Mycobacterium tuberculosis, is a pyruvoyl-dependent enzyme. It is initially synthesized as an inactive proenzyme that undergoes autocatalytic cleavage to form the active enzyme. This process is crucial for the generation of the pyruvoyl group necessary for its decarboxylase activity.
Quaternary Structure and a Key Inhibitor
Recent studies have elucidated the solution structure of M. abscessus PanD, revealing a tetrameric assembly.[1] This structural insight is critical for understanding the enzyme's function and for designing targeted inhibitors. A significant breakthrough in this area has been the identification of a potent inhibitor, (3-(1-naphthamido)pyrazine-2-carboxylic acid), which demonstrates significant antibacterial activity against M. abscessus.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for M. abscessus PanD and its interaction with a potent inhibitor.
| Parameter | Value | Method | Reference |
| Oligomeric State | Tetramer | Size Exclusion Chromatography | [1] |
| Molecular Weight (Monomer) | ~15.7 kDa (proenzyme) | SDS-PAGE | [1] |
Table 1: Physicochemical Properties of M. abscessus PanD
| Compound | Inhibition Parameter (IC50) | Binding Affinity (KD) | Method | Reference |
| (3-(1-naphthamido)pyrazine-2-carboxylic acid) | Data not available | Data not available | Isothermal Titration Calorimetry | [1] |
Table 2: Inhibitor Interaction with M. abscessus PanD
Note: Specific quantitative values for IC50 and KD were not available in the public abstracts of the primary research. Access to the full-text article is required for this level of detail.
Experimental Protocols
The following sections detail the methodologies employed in the structural and functional characterization of M. abscessus PanD.
Cloning, Expression, and Purification of M. abscessus PanD
A standard molecular biology workflow is utilized for the production of recombinant M. abscessus PanD.
Caption: Workflow for recombinant M. abscessus PanD production.
-
Gene Amplification and Cloning : The panD gene is amplified from M. abscessus genomic DNA using polymerase chain reaction (PCR). The amplified product is then ligated into a suitable expression vector, often containing a purification tag such as a poly-histidine tag.
-
Transformation and Expression : The recombinant plasmid is transformed into a suitable E. coli expression strain. Bacterial cultures are grown to a specific optical density before protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification : The bacterial cells are harvested and lysed. The soluble protein fraction is then subjected to a series of chromatographic steps.
-
Affinity Chromatography : The protein is first purified using an affinity resin that binds to the purification tag (e.g., Ni-NTA resin for His-tagged proteins).
-
Size Exclusion Chromatography : Further purification is achieved by size exclusion chromatography to separate the protein from any remaining contaminants and to isolate the desired oligomeric state.
-
Aspartate Decarboxylase Enzyme Assay
The enzymatic activity of PanD is determined by measuring the rate of conversion of L-aspartate to β-alanine.
Caption: General workflow for the aspartate decarboxylase enzyme assay.
-
Reaction Setup : The assay is typically performed in a buffered solution at a specific pH and temperature. The reaction is initiated by the addition of the enzyme to a solution containing L-aspartate.
-
Time-course Measurement : Aliquots of the reaction mixture are taken at different time points.
-
Reaction Quenching : The enzymatic reaction in the aliquots is stopped, often by the addition of a strong acid or by heat denaturation.
-
Product Quantification : The amount of β-alanine produced is quantified. This is commonly done using high-performance liquid chromatography (HPLC) after derivatization of the amino acid to allow for sensitive detection.
-
Data Analysis : The initial reaction rates are calculated from the time-course data. Kinetic parameters such as Km and kcat are determined by fitting the initial rate data at varying substrate concentrations to the Michaelis-Menten equation.
Solution X-ray Scattering (SAXS)
SAXS is a powerful technique for studying the overall shape and oligomeric state of proteins in solution.
-
Sample Preparation : Purified M. abscessus PanD is prepared in a suitable buffer at a range of concentrations. It is crucial that the buffer is well-matched for background subtraction.
-
Data Collection : The protein samples and a matching buffer blank are exposed to a collimated X-ray beam. The scattered X-rays are recorded by a 2D detector.
-
Data Processing : The 2D scattering images are radially averaged to generate 1D scattering profiles (intensity vs. scattering angle). The buffer scattering is then subtracted from the protein scattering.
-
Data Analysis : The scattering data is analyzed to determine structural parameters such as the radius of gyration (Rg), which provides information about the size of the protein complex. The molecular weight can also be estimated from the scattering data to confirm the oligomeric state.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the thermodynamic parameters of binding interactions, such as the binding of an inhibitor to PanD.
-
Sample Preparation : The purified PanD is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the titration syringe. Both solutions must be in the same buffer to minimize heats of dilution.
-
Titration : The inhibitor is injected in small aliquots into the protein solution. The heat change associated with each injection is measured.
-
Data Analysis : The heat changes are plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Signaling and Metabolic Pathway Context
M. abscessus PanD is a key enzyme in the biosynthesis of pantothenate (Vitamin B5), a precursor for Coenzyme A.
Caption: The role of PanD in the Coenzyme A biosynthesis pathway.
The decarboxylation of L-aspartate by PanD produces β-alanine. This β-alanine is then condensed with D-pantoate by pantothenate synthase to form pantothenate. Pantothenate is subsequently converted through a series of enzymatic steps into Coenzyme A. The essentiality of this pathway for bacterial survival makes PanD a compelling target for antimicrobial drug development.
Conclusion
The structural and functional characterization of Mycobacterium abscessus Aspartate Decarboxylase has provided a solid foundation for understanding its role in bacterial physiology and for the rational design of novel inhibitors. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to further investigate this important drug target. Future work focused on high-resolution structural determination and the continued development of potent and specific inhibitors will be crucial in the fight against drug-resistant M. abscessus infections.
References
Mab Aspartate Decarboxylase-IN-1: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Mab Aspartate Decarboxylase-IN-1" is not found in publicly available scientific literature or databases. It is presumed to be a proprietary or internal designation. This document therefore serves as an in-depth technical guide to the target identification and validation of a representative inhibitor of Aspartate Decarboxylase, the putative target of "this compound". The data and protocols presented are based on known inhibitors of this enzyme.
Executive Summary
Aspartate 1-decarboxylase (ADC), encoded by the panD gene, is a critical enzyme in the pantothenate (vitamin B5) and coenzyme A (CoA) biosynthetic pathways in many microorganisms. This pathway is absent in humans, making ADC a promising target for the development of novel antimicrobial agents. This guide outlines the process of identifying and validating ADC as the target for a hypothetical inhibitor, "this compound". It provides a summary of quantitative data for known ADC inhibitors, detailed experimental protocols for target validation, and visualizations of the relevant biological pathway and experimental workflows.
Target Identification: Aspartate 1-Decarboxylase (ADC)
The primary molecular target of a hypothetical inhibitor, "this compound", is identified as Aspartate 1-decarboxylase (EC 4.1.1.11). This enzyme catalyzes the conversion of L-aspartate to β-alanine, a key precursor for the synthesis of pantothenate.[1][2] Pantothenate is essential for the production of Coenzyme A, a vital cofactor in numerous metabolic processes, including the synthesis of fatty acids and energy production.[3]
The selection of ADC as a drug target is supported by its essentiality for the growth of several pathogenic microorganisms, including Mycobacterium tuberculosis and Helicobacter pylori, and its absence in mammals.[4][5]
The Pantothenate and Coenzyme A Biosynthetic Pathway
The enzymatic reaction catalyzed by Aspartate 1-decarboxylase is the initial and committed step in the biosynthesis of β-alanine, which is subsequently converted to pantothenate and then Coenzyme A.
Target Validation
Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulation of this target is likely to have a therapeutic effect. For "this compound", this involves a combination of biochemical and cellular assays.
Biochemical Validation: Direct Enzyme Inhibition
Biochemical assays are essential to confirm that the inhibitor directly interacts with and inhibits the enzymatic activity of Aspartate Decarboxylase.
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following tables summarize quantitative data for known inhibitors of Aspartate Decarboxylase, which can serve as a benchmark for "this compound".
| Inhibitor | Organism | Inhibition Constant (Ki) | Reference |
| β-hydroxyaspartate | E. coli | 0.13 mM | [4] |
| L-cysteic acid | E. coli | 0.08 mM | [4] |
| D-serine | E. coli | 0.16 mM | [4] |
| Oxaloacetate | E. coli | 0.81 mM | [4] |
| Succinic dehydrazine | E. coli | 0.73 mM | [4] |
| Inhibitor | Organism | IC50 | Reference |
| (3-(1-naphthamido)pyrazine-2-carboxylic acid) | M. abscessus | 56.3 ± 4.8 µM | [1] |
| Inhibitor | Organism | Relative Inhibitory Effect (k_rel) | Reference |
| D-tartrate | M. tuberculosis | 0.36 | |
| L-tartrate | M. tuberculosis | 0.38 | |
| 2,4-dihydroxypyrimidine-5-carboxylate | M. tuberculosis | 0.54 |
Cellular Validation: Whole-Cell Activity
Cellular assays are crucial to demonstrate that the inhibitor can access its target within a living cell and exert a biological effect.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For known ADC inhibitors, MIC values have been determined against various pathogens.
| Inhibitor | Organism | MIC | Reference |
| Malonic Acid | H. pylori | 0.5 - 0.75 mg/mL | [5][6] |
Experimental Protocols
Detailed methodologies are provided for key experiments to validate the target and mechanism of action of an Aspartate Decarboxylase inhibitor.
Biochemical Assay: 1H-NMR-Based Inhibition Assay
This method directly monitors the enzymatic conversion of L-aspartate to β-alanine and allows for the quantification of inhibition.
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of Aspartate Decarboxylase.
Materials:
-
Purified Aspartate Decarboxylase enzyme
-
L-aspartic acid
-
Test inhibitor (e.g., this compound)
-
Deuterium oxide (D₂O)
-
NMR spectrometer
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of 1 mM L-aspartic acid in D₂O.
-
Prepare a stock solution of the test inhibitor at a desired concentration (e.g., 1 mM) in D₂O.
-
Prepare a stock solution of purified Aspartate Decarboxylase (e.g., 3 µM).
-
-
Reaction Setup:
-
In an NMR tube, combine the L-aspartic acid solution and the inhibitor solution.
-
Acquire a baseline 1H-NMR spectrum before the addition of the enzyme.
-
-
Enzyme Reaction and Monitoring:
-
Initiate the reaction by adding the Aspartate Decarboxylase enzyme to the NMR tube.
-
Immediately begin acquiring a series of 1H-NMR spectra at regular time intervals.
-
Monitor the decrease in the signal corresponding to L-aspartate and the increase in the signal corresponding to β-alanine.
-
-
Data Analysis:
-
Integrate the peaks corresponding to L-aspartate and β-alanine in each spectrum.
-
Calculate the percentage of substrate conversion over time for both the control (without inhibitor) and the inhibitor-containing reactions.
-
The relative inhibitory effect can be quantified by comparing the reaction rates.
-
Cellular Assay: Whole-Cell Growth Inhibition and Rescue
This assay determines the antimicrobial activity of the inhibitor and confirms its on-target effect by rescuing growth with a downstream metabolite.
Objective: To assess the whole-cell activity of the inhibitor and validate that its effect is due to the inhibition of the pantothenate pathway.
Materials:
-
Bacterial strain (e.g., Mycobacterium tuberculosis H37Rv)
-
Appropriate liquid growth medium
-
Test inhibitor (e.g., this compound)
-
β-alanine or pantothenate
-
96-well microplates
-
Incubator
-
Plate reader
Protocol:
-
Preparation of Inoculum:
-
Culture the bacterial strain to mid-log phase in the appropriate growth medium.
-
Adjust the bacterial suspension to a standardized cell density.
-
-
Assay Setup:
-
In a 96-well plate, prepare serial dilutions of the test inhibitor.
-
In a parallel set of wells, prepare the same serial dilutions of the inhibitor in a medium supplemented with a rescuing agent (e.g., β-alanine or pantothenate).
-
Include control wells with no inhibitor and no rescuing agent, and wells with only the rescuing agent.
-
-
Inoculation and Incubation:
-
Inoculate all wells with the standardized bacterial suspension.
-
Incubate the plates under appropriate conditions (e.g., temperature, time).
-
-
Measurement of Growth:
-
Measure bacterial growth by monitoring the optical density (OD) at a specific wavelength (e.g., 600 nm) or by using a viability dye.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of the inhibitor in the absence of the rescuing agent.
-
Observe if the addition of β-alanine or pantothenate leads to a significant increase in the MIC, indicating that the inhibitor's effect is specifically on the targeted pathway.
-
Conclusion
The identification and validation of Aspartate 1-decarboxylase as the target of "this compound" would follow a structured approach involving robust biochemical and cellular assays. By demonstrating direct enzyme inhibition and on-target whole-cell activity, a strong case can be built for the mechanism of action of this hypothetical inhibitor. The experimental protocols and data benchmarks provided in this guide offer a comprehensive framework for researchers and drug development professionals working on the discovery and characterization of novel antimicrobial agents targeting the essential pantothenate and Coenzyme A biosynthetic pathway.
References
- 1. Structural and mechanistic insights into Mycobacterium abscessus aspartate decarboxylase PanD and a pyrazinoic acid-derived inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]
- 4. Chemoinformatic Identification of Novel Inhibitors against Mycobacterium tuberculosis L-aspartate α-decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartate α-decarboxylase a new therapeutic target in the fight against Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspartate α-decarboxylase a new therapeutic target in the fight against Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of Inhibitor Binding to Mycobacterium abscessus Aspartate Decarboxylase
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium abscessus (Mab) is an emerging multi-drug resistant pathogen responsible for a range of severe pulmonary and skin infections, particularly in individuals with compromised immune systems or underlying lung conditions. The intrinsic resistance of Mab to many conventional antibiotics necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is L-aspartate α-decarboxylase (PanD), a crucial enzyme in the biosynthesis of pantothenate (Vitamin B5). Pantothenate is a precursor for Coenzyme A (CoA), a cofactor essential for numerous metabolic processes, including fatty acid synthesis and the Krebs cycle. As this pathway is vital for the bacterium but absent in humans, its components are attractive targets for selective inhibitors.
This technical guide provides a comprehensive overview of the in silico modeling of inhibitor binding to Mab PanD, focusing on a potent pyrazinoic acid-derived inhibitor. It details the computational workflow, presents quantitative binding data, and outlines the experimental protocols required to validate computational predictions.
The Target: M. abscessus Aspartate Decarboxylase (PanD)
PanD is a pyruvoyl-dependent enzyme that catalyzes the decarboxylation of L-aspartate to produce β-alanine. This is a key step in the CoA biosynthetic pathway. The enzyme exists as a tetramer, and its catalytic activity is dependent on a pyruvoyl group formed by the autocatalytic cleavage of a precursor protein. Understanding the three-dimensional structure of Mab PanD is fundamental for structure-based drug design. The active site is located in a pocket that is not readily accessible, suggesting that the enzyme must undergo a conformational change to allow substrate or inhibitor binding. This dynamic nature is a critical consideration for in silico modeling.
The Pantothenate and CoA Biosynthesis Pathway
The enzymatic action of PanD is an early and committed step in the biosynthesis of pantothenate and, ultimately, Coenzyme A. Targeting this step disrupts a fundamental metabolic pathway essential for bacterial survival.
In Silico Workflow for Inhibitor Discovery and Characterization
The identification and optimization of inhibitors for targets like Mab PanD often follow a structured in silico workflow. This computational approach accelerates the drug discovery process by screening vast chemical libraries and predicting binding interactions, thereby prioritizing compounds for experimental validation.
Quantitative Analysis of Mab PanD-IN-1 Binding
Recent studies have identified a potent inhibitor of Mab PanD, (3-(1-naphthamido)pyrazine-2-carboxylic acid), referred to here as Mab PanD-IN-1 (analog 2 in the source literature).[1] The thermodynamic profile of its binding to the enzyme was characterized using Isothermal Titration Calorimetry (ITC), providing key insights into the forces driving the interaction.
Table 1: Thermodynamic Parameters for Mab PanD-IN-1 Binding [1]
| Parameter | Value |
|---|---|
| Dissociation Constant (Kd) | 1.8 ± 0.2 µM |
| Stoichiometry (n) | 0.9 ± 0.1 |
| Enthalpy Change (ΔH) | -14.2 ± 0.3 kcal/mol |
| Entropy Change (-TΔS) | 6.3 kcal/mol |
The data reveal an enthalpically driven binding event (favorable negative ΔH), which is characteristic of interactions dominated by hydrogen bonds and electrostatic forces.[1] The unfavorable entropy change (positive -TΔS) suggests that significant conformational ordering of the protein and/or inhibitor occurs upon binding.[1]
Molecular Docking Insights
Computational docking studies were performed to predict the binding mode of Mab PanD-IN-1 within the enzyme's active site.[1] These models, which are consistent with the experimental data, suggest that the inhibitor's binding is stabilized primarily by electrostatic and hydrogen bonding interactions with key residues in the active site.[1] This structural information is invaluable for guiding further lead optimization efforts to improve potency and selectivity.
Experimental Protocols
Detailed and rigorous experimental protocols are essential for validating in silico predictions and accurately characterizing inhibitor binding.
Molecular Docking Protocol
This protocol provides a generalized workflow for docking a small molecule inhibitor into the active site of Mab PanD.
-
Receptor Preparation:
-
Obtain the crystal structure of Mab PanD from a protein database (e.g., PDB).
-
Remove all water molecules and non-essential ligands from the structure file.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (e.g., pH 7.4).
-
Assign partial charges using a suitable force field (e.g., AMBER, CHARMM).
-
Define the binding site by creating a grid box centered on the known active site residues or a co-crystallized ligand.
-
-
Ligand Preparation:
-
Generate the 3D structure of the inhibitor (Mab PanD-IN-1).
-
Assign correct bond orders and add hydrogen atoms.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Use a molecular docking program such as AutoDock, Glide, or GOLD.[]
-
Perform the docking run, allowing for conformational flexibility of the ligand.
-
Generate a set of possible binding poses (e.g., 10-20 poses).
-
-
Analysis:
-
Rank the resulting poses using the software's scoring function, which estimates the binding free energy.
-
Visually inspect the top-ranked poses to analyze key interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) with active site residues.
-
Compare the predicted binding mode with available structure-activity relationship (SAR) data or co-crystal structures, if available.
-
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[3][4]
-
Sample Preparation:
-
Express and purify Mab PanD to >95% homogeneity.
-
Dialyze the protein extensively against the final ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to ensure a precise buffer match.
-
Dissolve the inhibitor (Mab PanD-IN-1) in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration in both protein and ligand solutions must be identical.
-
Accurately determine the concentrations of both the protein and the ligand solutions.
-
-
ITC Experiment Setup:
-
Load the protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (typically 10-15 times the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2-3 µL) of the ligand into the protein solution.
-
Allow the system to reach equilibrium after each injection, measuring the heat change.
-
Continue injections until the binding sites are saturated and the heat of reaction diminishes to the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat signal for each injection peak.
-
Subtract the heat of dilution, determined from control titrations (ligand into buffer).
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from these values.
-
Enzymatic Activity Assay Protocol
Enzymatic assays are critical for determining the inhibitory potency (e.g., IC₅₀) of a compound.
-
Reagents and Buffers:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.
-
Substrate: L-aspartate solution.
-
Purified Mab PanD enzyme.
-
Inhibitor stock solution (Mab PanD-IN-1) in DMSO.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing assay buffer and a defined concentration of L-aspartate.
-
Add varying concentrations of the inhibitor to the reaction mixture. Include a control with DMSO only (no inhibitor).
-
Initiate the reaction by adding a specific amount of the Mab PanD enzyme.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a set period where the reaction velocity is linear.
-
Stop the reaction (e.g., by heat inactivation or addition of a chemical quencher).
-
-
Detection and Analysis:
-
Quantify the product (β-alanine) formation. This can be achieved using various methods, such as HPLC or a coupled-enzyme assay that produces a colorimetric or fluorescent signal.
-
Plot the enzyme activity (product formed per unit time) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Conclusion
The in silico modeling of inhibitor binding to M. abscessus Aspartate Decarboxylase is a powerful strategy in the rational design of new antibiotics. By combining computational techniques like molecular docking with biophysical validation methods such as ITC and enzymatic assays, researchers can gain a deep, multi-faceted understanding of molecular recognition. The detailed analysis of inhibitors like Mab PanD-IN-1 provides a structural and thermodynamic blueprint that is crucial for designing next-generation therapeutics to combat this challenging pathogen. This integrated approach not only accelerates the discovery timeline but also increases the likelihood of developing potent and selective drug candidates.
References
- 1. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 3. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspartate Decarboxylase (PanD) as a Promising Drug Target in Mycobacterium abscessus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycobacterium abscessus, a rapidly growing nontuberculous mycobacterium, is an emerging pathogen notorious for its intrinsic resistance to a broad range of antibiotics, posing a significant challenge in clinical settings. The urgent need for novel therapeutic strategies has driven research into identifying and validating new drug targets essential for the bacterium's survival. One such promising target is L-aspartate α-decarboxylase (PanD), a key enzyme in the pantothenate (Vitamin B5) biosynthesis pathway. This pathway is critical for the production of Coenzyme A (CoA), a vital cofactor in numerous metabolic processes, including fatty acid synthesis and the Krebs cycle. As humans lack the enzymes for de novo pantothenate synthesis, targeting this pathway offers a selective advantage for antibacterial drug development.[1][2] This technical guide provides an in-depth overview of PanD as a drug target in M. abscessus, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological and experimental frameworks.
The Pantothenate Biosynthesis Pathway: A Validated Target
The biosynthesis of pantothenate is a multi-step enzymatic process that is essential for mycobacterial growth and virulence. PanD catalyzes the pyruvoyl-dependent decarboxylation of L-aspartate to produce β-alanine.[3] This β-alanine is then condensed with D-pantoate by pantothenate synthase (PanC) to form pantothenate.[1][2] The essentiality of this pathway in mycobacteria has been genetically validated, making its components, including PanD, attractive targets for novel antimicrobial agents.[1][2]
Below is a diagram illustrating the central role of PanD in the pantothenate and Coenzyme A biosynthesis pathway.
Caption: The role of PanD in the pantothenate biosynthesis pathway.
Quantitative Analysis of PanD Inhibition
Recent studies have identified a potent inhibitor of M. abscessus PanD, a pyrazinoic acid-derived compound named analog 2, or (3-(1-naphthamido)pyrazine-2-carboxylic acid).[1][4][5] This compound has demonstrated significant inhibitory activity against the enzyme and whole-cell activity against M. abscessus. Below is a summary of the available quantitative data for PanD inhibitors.
Table 1: In Vitro PanD Enzyme Inhibition
| Compound | Concentration (µM) | % Inhibition of M. abscessus PanD | Reference |
| Pyrazinoic Acid (POA) | 200 | 14% | [4] |
| Analog 2 | 200 | 72.0% | [4] |
| Analog 5 | 200 | 53.5% | [4] |
| Analog 19 | 200 | 59.8% | [4] |
| Analog 20 | 200 | 35.7% | [4] |
Table 2: Antimicrobial Activity against M. abscessus
| Compound | Strain | MIC₅₀ (µM) | Reference |
| Analog 2 | M. abscessus ATCC 19977 | 700 | [6] |
| Analog 2 | M. abscessus subsp. abscessus | 1000 - 1200 | [6] |
| Analog 2 | M. abscessus subsp. massiliense | 1000 - 1200 | [6] |
| Analog 2 | M. abscessus subsp. bolletii | 1000 - 1200 | [6] |
| Analog 2 | Clinical Isolate (Bamboo) | 1000 - 1200 | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of PanD as a drug target.
Recombinant M. abscessus PanD Expression and Purification
This protocol is adapted from methods used for mycobacterial protein expression and purification.
-
Cloning and Transformation:
-
The panD gene from M. abscessus is cloned into an expression vector (e.g., pET series) with a hexahistidine (His₆) tag.
-
The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight at 37°C with shaking.
-
The starter culture is then used to inoculate a larger volume of LB broth.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
The culture is then incubated for a further 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
-
Cell Lysis and Clarification:
-
Cells are harvested by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Cells are lysed by sonication on ice or by using a French press.
-
The lysate is clarified by centrifugation (e.g., 16,000 x g for 30 minutes at 4°C) to remove cell debris.
-
-
Affinity Chromatography:
-
The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The His₆-tagged PanD is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM).
-
-
Size Exclusion Chromatography (for further purification):
-
The eluted fractions containing PanD are pooled and concentrated.
-
The concentrated protein is loaded onto a size exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to remove aggregates and other impurities.
-
Fractions containing pure PanD are collected, concentrated, and stored at -80°C.
-
PanD Enzymatic Activity Assay (¹H-NMR Based)
This assay monitors the conversion of L-aspartate to β-alanine by ¹H-NMR spectroscopy.
-
Reaction Mixture Preparation:
-
A reaction mixture is prepared in a suitable buffer (e.g., 10 mM Tris, pH 7.5 in D₂O).
-
The final reaction mixture contains L-aspartate (e.g., 1 mM) and the purified PanD enzyme (e.g., 3 µM).
-
For inhibitor studies, the compound of interest is added to the reaction mixture at the desired concentration. A control reaction without the inhibitor is run in parallel.
-
-
NMR Data Acquisition:
-
The reaction is initiated by the addition of the enzyme.
-
¹H-NMR spectra are acquired at regular time intervals (e.g., every 5-10 minutes) at a constant temperature (e.g., 25°C).
-
The diminishing signals of L-aspartate and the emerging signals of β-alanine are monitored.
-
-
Data Analysis:
-
The percentage of conversion of L-aspartate to β-alanine is calculated by integrating the respective proton signals in the NMR spectra.
-
The relative inhibitory effect of a compound is determined by comparing the conversion percentage in the presence and absence of the inhibitor.
-
Isothermal Titration Calorimetry (ITC) for Inhibitor Binding
ITC is used to determine the binding affinity, stoichiometry, and thermodynamics of inhibitor binding to PanD.
-
Sample Preparation:
-
Purified PanD and the inhibitor are dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
The concentrations of the protein and the inhibitor are accurately determined. Typically, the protein concentration in the sample cell is in the range of 10-50 µM, and the inhibitor concentration in the syringe is 10-20 times higher.
-
-
ITC Experiment:
-
The ITC instrument is equilibrated at the desired temperature (e.g., 25°C).
-
The sample cell is filled with the PanD solution, and the injection syringe is filled with the inhibitor solution.
-
A series of small injections (e.g., 2-5 µL) of the inhibitor solution into the sample cell are performed.
-
The heat change associated with each injection is measured.
-
A control experiment is performed by injecting the inhibitor into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
The raw ITC data is corrected for the heat of dilution.
-
The corrected data is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Kₐ), dissociation constant (Kₑ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of mycobacteria.
-
Inoculum Preparation:
-
M. abscessus is grown on a suitable agar medium (e.g., Middlebrook 7H11 agar) at 30°C for 5-7 days.
-
A bacterial suspension is prepared in sterile water or saline to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Assay Setup:
-
The assay is performed in 96-well microtiter plates.
-
Two-fold serial dilutions of the test compound are prepared in cation-adjusted Mueller-Hinton broth.
-
The bacterial inoculum is diluted and added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
A growth control (no drug) and a sterility control (no bacteria) are included.
-
-
Incubation and Reading:
-
The plates are incubated at 30°C for 3-5 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Experimental and Logical Workflow Visualization
The following diagram outlines a typical workflow for the identification and characterization of PanD inhibitors.
Caption: A generalized workflow for targeting M. abscessus PanD.
Conclusion and Future Directions
Aspartate decarboxylase (PanD) represents a highly promising and validated target for the development of novel therapeutics against Mycobacterium abscessus. The identification of potent inhibitors like (3-(1-naphthamido)pyrazine-2-carboxylic acid) provides a strong foundation for further drug discovery efforts.[1][4][5] Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structural and mechanistic details of inhibitor binding to M. abscessus PanD will be crucial for rational drug design. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to combating the growing threat of M. abscessus infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspartate α-decarboxylase a new therapeutic target in the fight against Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Production and Purification of Mycolyl Transferase B of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Mab Aspartate Decarboxylase-IN-1 for studying M. abscessus metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium abscessus is an emerging, multidrug-resistant nontuberculous mycobacterium responsible for a wide range of debilitating infections, particularly in individuals with compromised lung function. The intrinsic and acquired resistance of M. abscessus to most standard antibiotics necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such target is aspartate decarboxylase (PanD), a key enzyme in the biosynthesis of coenzyme A (CoA), which is essential for bacterial metabolism and survival.[1][2]
This document provides detailed application notes and protocols for the use of Mab Aspartate Decarboxylase-IN-1 , a potent inhibitor of M. abscessus PanD, in studying mycobacterial metabolism and as a lead compound for drug development. For the purposes of these notes, this compound is identified as the compound (3-(1-naphthamido)pyrazine-2-carboxylic acid) , also referred to as analogue 2 in the scientific literature.[1][2]
Mechanism of Action
This compound targets PanD, the enzyme responsible for the conversion of L-aspartate to β-alanine. This reaction is a critical step in the biosynthesis of pantothenate (Vitamin B5), a precursor to Coenzyme A. By inhibiting PanD, the inhibitor effectively disrupts the CoA pathway, leading to a depletion of this essential cofactor and subsequent inhibition of bacterial growth.[1][3] The binding of the inhibitor to Mab PanD involves mainly electrostatic and hydrogen bonding interactions.[1][2]
Data Presentation
Table 1: In Vitro Activity of this compound against M. abscessus PanD
| Parameter | Value | Species | Notes |
| IC50 | 56 ± 4.8 µM | M. abscessus PanD | Half-maximal inhibitory concentration determined by 1H-1D-NMR.[1] |
| Kd | 143 ± 5.6 µM | M. abscessus PanD | Dissociation constant determined by Isothermal Titration Calorimetry (ITC).[1] |
| Inhibition | 72% | M. abscessus PanD | Percentage of inhibition of β-alanine production at 200 µM of the inhibitor. |
Table 2: Whole-Cell Activity of this compound against M. abscessus
| Parameter | Value | Strain | Notes |
| MIC50 | 0.7 mM | M. abscessus ATCC19977 | Minimum inhibitory concentration required to inhibit 50% of bacterial growth. |
| Activity against subspecies | Appreciable | All three subspecies of M. abscessus | Demonstrates broad activity within the M. abscessus complex.[1][2] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay of M. abscessus PanD Activity
This protocol describes the determination of Mab PanD activity by monitoring the conversion of L-aspartate to β-alanine using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Purified recombinant M. abscessus PanD enzyme
-
L-aspartate (substrate)
-
This compound (inhibitor)
-
Deuterium oxide (D2O)
-
Phosphate buffer (pH 7.4)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Reaction Mixture Preparation: In an NMR tube, prepare a 500 µL reaction mixture containing 50 mM phosphate buffer (pH 7.4) in D2O, 5 mM L-aspartate, and 1 µM of purified Mab PanD.
-
Inhibitor Addition: For inhibition studies, add this compound to the reaction mixture at the desired final concentrations. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 16 hours).
-
NMR Data Acquisition: Acquire 1H-1D-NMR spectra of the reaction mixtures.
-
Data Analysis: Integrate the signal corresponding to the β-protons of the product, β-alanine (at ~2.5 ppm), and the β-protons of the substrate, L-aspartate (at ~2.8 ppm).
-
Calculation of Inhibition: Calculate the percentage of inhibition by comparing the amount of β-alanine produced in the presence of the inhibitor to the amount produced in the vehicle control.
-
IC50 Determination: To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve.[1]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Inhibitor Binding
This protocol outlines the procedure to determine the binding affinity (Kd) of this compound to Mab PanD.
Materials:
-
Purified recombinant M. abscessus PanD enzyme
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Dialyze the purified Mab PanD and dissolve the inhibitor in the same dialysis buffer to minimize heats of dilution.
-
Concentration Determination: Accurately determine the concentrations of the protein and the inhibitor.
-
ITC Instrument Setup: Set the experimental temperature (e.g., 25°C).
-
Loading the ITC: Load the Mab PanD solution (e.g., 50 µM) into the sample cell and the inhibitor solution (e.g., 1 mM) into the injection syringe.
-
Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Data Analysis: Integrate the heat changes for each injection and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1]
Protocol 3: Whole-Cell Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the MIC of this compound against M. abscessus using the broth microdilution method.
Materials:
-
M. abscessus strain (e.g., ATCC 19977)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Grow M. abscessus in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 3-5 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the inhibitor that results in no visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600).
Visualizations
Caption: Inhibition of the Coenzyme A biosynthesis pathway.
Caption: Workflow for evaluating the inhibitor's efficacy.
Caption: Logical cascade of PanD inhibition effects.
References
- 1. Structural and mechanistic insights into Mycobacterium abscessus aspartate decarboxylase PanD and a pyrazinoic acid-derived inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Mechanistic Insights into Mycobacterium abscessus Aspartate Decarboxylase PanD and a Pyrazinoic Acid-Derived Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mycobacterium tuberculosis PanD structure-function analysis and identification of a potent pyrazinoic acid-derived enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Mab Aspartate Decarboxylase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mab Aspartate Decarboxylase-IN-1 is a small molecule inhibitor targeting aspartate decarboxylase (ADC), a key enzyme in the pantothenate and coenzyme A (CoA) biosynthetic pathway. Aspartate 1-decarboxylase catalyzes the conversion of L-aspartate to β-alanine.[1][2] This pathway is crucial for cellular metabolism and is a potential therapeutic target for various diseases, including infectious diseases caused by microorganisms like Mycobacterium tuberculosis, where ADC is essential for growth.[3][4] These application notes provide a comprehensive protocol for the in vivo evaluation of this compound, covering experimental design, pharmacokinetic and pharmacodynamic assessments, and target engagement studies.
Mechanism of Action
Aspartate decarboxylase is a lyase that facilitates the production of β-alanine from L-aspartate.[2][5] β-alanine is a precursor for the synthesis of pantothenate (Vitamin B5), which is essential for the production of Coenzyme A. CoA plays a central role in numerous metabolic processes, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle. By inhibiting aspartate decarboxylase, this compound is expected to disrupt the pantothenate and CoA biosynthetic pathway, thereby affecting cellular energy metabolism and growth.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general in vivo experimental workflow for testing this compound.
Caption: Targeted metabolic pathway of this compound.
References
- 1. Aspartate decarboxylase - Proteopedia, life in 3D [proteopedia.org]
- 2. Aspartate 1-decarboxylase - Wikipedia [en.wikipedia.org]
- 3. Validation of Drug-Like Inhibitors against Mycobacterium Tuberculosis L-Aspartate α-Decarboxylase Using Nuclear Magnetic Resonance (1H NMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery and Engineering of a Novel Bacterial L-Aspartate α-Decarboxylase for Efficient Bioconversion [mdpi.com]
Application Notes and Protocols for Assessing Cytotoxicity of an Antibody-Drug Conjugate Targeting Aspartate Decarboxylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of a hypothetical antibody-drug conjugate (ADC), "Mab Aspartate Decarboxylase-IN-1". This document outlines the presumed mechanism of action and offers detailed protocols for key cytotoxicity assays. Due to the limited publicly available information on a specific molecule with this name, we will proceed with a generalized framework applicable to an ADC designed to deliver an aspartate decarboxylase inhibitor as its payload.
Assumptions for "this compound":
-
Monoclonal Antibody (Mab): A humanized monoclonal antibody that specifically targets a tumor-associated antigen on the surface of cancer cells.
-
Payload: A potent small molecule inhibitor of the enzyme aspartate decarboxylase. Aspartate decarboxylase is crucial for the synthesis of β-alanine, a precursor for coenzyme A, which is essential for various metabolic pathways.[1][2][3] Inhibition of this enzyme is expected to disrupt cellular metabolism and induce cell death.
-
Linker: A cleavable linker that is stable in circulation but is efficiently cleaved upon internalization of the ADC into the target cancer cell, releasing the active inhibitor.[4][]
Presumed Mechanism of Action
The proposed mechanism of action for this compound follows the general paradigm of ADCs.[4][][6]
-
Binding: The monoclonal antibody component of the ADC binds to its specific antigen on the surface of a cancer cell.[]
-
Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[4][]
-
Payload Release: Inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved, releasing the aspartate decarboxylase inhibitor into the cytoplasm.[4][]
-
Enzyme Inhibition & Cytotoxicity: The inhibitor binds to and blocks the activity of aspartate decarboxylase. This disruption of a key metabolic pathway leads to a cytotoxic effect, ultimately resulting in apoptosis or cell death.[1][7]
References
- 1. Aspartate 1-decarboxylase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A High-Specific-Activity L-aspartate-α-Decarboxylase from Bacillus aryabhattai Gel-09 and Site-Directed Mutation to Improve Its Substrate Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. Aspartate α-decarboxylase a new therapeutic target in the fight against Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aspartate Decarboxylase-IN-1 Inhibition
Welcome to the technical support center for Aspartate Decarboxylase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this inhibitor in your experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Aspartate Decarboxylase-IN-1?
Aspartate Decarboxylase-IN-1 is a small molecule inhibitor that targets aspartate α-decarboxylase (PanD). This enzyme catalyzes the conversion of L-aspartate to β-alanine.[1][2] This reaction is a critical step in the biosynthesis of pantothenate (Vitamin B5) and, subsequently, Coenzyme A (CoA).[1][3][4] By inhibiting aspartate decarboxylase, this compound disrupts these essential metabolic pathways.
Q2: What is a typical starting concentration for in vitro and cell-based assays?
The optimal concentration of a small molecule inhibitor is highly dependent on the specific assay and cell type. For in vitro enzyme inhibition assays, concentrations are typically in the nanomolar to low micromolar range.[5] For cell-based assays, a higher concentration in the low to mid-micromolar range is often required to account for cell permeability and stability in culture media.[5] It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions.
Q3: How should I prepare and store the stock solution of the inhibitor?
For optimal results, it is crucial to follow the manufacturer's instructions for preparing and storing your specific lot of Aspartate Decarboxylase-IN-1. Generally, small molecule inhibitors are dissolved in a high-purity solvent like DMSO to create a concentrated stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.
Q4: What are the known off-target effects of inhibiting aspartate decarboxylase?
While the primary target is aspartate decarboxylase, it is important to consider potential off-target effects. Some inhibitors of aminotransferases have been shown to have an unexpected effect on glutamate decarboxylase.[6] Researchers should consider including appropriate controls to assess the specificity of the inhibitor in their system. This may involve using a structurally related but inactive compound as a negative control or employing secondary assays to monitor related metabolic pathways.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments with Aspartate Decarboxylase-IN-1.
Problem 1: No or weak inhibition observed in an in vitro enzyme assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Ensure the pH, temperature, and buffer composition are optimal for aspartate decarboxylase activity.[7] |
| Enzyme Inactivity | Verify the activity of your enzyme preparation using a positive control. |
| Inhibitor Degradation | Prepare a fresh stock solution of the inhibitor. Avoid repeated freeze-thaw cycles. |
| Insufficient Inhibitor Concentration | Perform a dose-response curve with a wider range of inhibitor concentrations. |
| Substrate Concentration Too High | If the inhibitor is competitive, high substrate concentrations can overcome its effect.[8] Try reducing the substrate concentration. |
Problem 2: High variability between replicate wells in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension and proper mixing before and during cell plating. |
| Inconsistent Inhibitor Concentration | Mix the inhibitor thoroughly in the culture medium before adding it to the cells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Cell Clumping | Use a cell-detaching agent and gently pipette to create a single-cell suspension. |
Problem 3: Observed cytotoxicity is not dose-dependent.
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | Visually inspect the culture medium for any signs of precipitation at higher concentrations. Reduce the final DMSO concentration if necessary. |
| Off-Target Toxicity | At high concentrations, the inhibitor may have non-specific toxic effects.[5] Correlate cytotoxicity with a direct measure of target engagement. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line. |
Data Presentation
The following tables summarize representative quantitative data for inhibitors of aspartate decarboxylase. Note that "Aspartate Decarboxylase-IN-1" is a placeholder name, and the data below for Malonic Acid is provided as a reference for a known inhibitor of this enzyme.
Table 1: Inhibitory Concentrations of Malonic Acid against H. pylori Aspartate α-decarboxylase
| Parameter | Concentration | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.5 - 0.75 mg/mL | [9] |
| Minimum Bactericidal Concentration (MBC) | 1.5 mg/mL | [9] |
Table 2: General Concentration Ranges for Small Molecule Inhibitors
| Assay Type | Typical Concentration Range | Key Considerations |
| In Vitro Biochemical Assay | <100 nM (IC50 or Ki) | Purity of enzyme and inhibitor are critical. |
| Cell-Based Assay | <1-10 µM (IC50) | Cell permeability, inhibitor stability in media, and potential for off-target effects.[5] |
Experimental Protocols
Protocol 1: In Vitro Aspartate Decarboxylase Enzyme Inhibition Assay
This protocol provides a general framework for measuring the activity of aspartate decarboxylase and assessing the potency of an inhibitor.
-
Prepare Reagents:
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Purified Aspartate Decarboxylase
-
L-Aspartate (substrate) solution
-
Aspartate Decarboxylase-IN-1 stock solution (in DMSO)
-
Detection Reagent (e.g., HPLC derivatization agent for β-alanine)
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a microcentrifuge tube or 96-well plate, add the assay buffer.
-
Add varying concentrations of Aspartate Decarboxylase-IN-1 (and a DMSO vehicle control).
-
Add a fixed amount of purified aspartate decarboxylase.
-
Incubate for 15-30 minutes at the optimal temperature for the enzyme.
-
-
Initiate the Reaction:
-
Add a specific concentration of L-aspartate to initiate the enzymatic reaction.
-
-
Reaction Incubation and Termination:
-
Detection of Product (β-alanine):
-
Quantify the amount of β-alanine produced. This can be achieved through methods like HPLC following derivatization.[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Assessing Inhibitor Efficacy
This protocol describes a general method to evaluate the effect of Aspartate Decarboxylase-IN-1 on cell proliferation.
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Harvest and count the cells, then dilute to the desired seeding density in a 96-well plate.
-
Allow cells to adhere and recover overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of Aspartate Decarboxylase-IN-1 in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor (and a vehicle control).
-
-
Incubation:
-
Incubate the plate for a period relevant to your cell line's doubling time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability/Proliferation Assay:
-
Use a suitable method to measure cell viability, such as an MTS, XTT, or resazurin-based assay, or by direct cell counting.
-
Follow the manufacturer's protocol for the chosen assay.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Plot cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: Aspartate Decarboxylase-IN-1 inhibits the biosynthesis of Coenzyme A.
Caption: Workflow for inhibitor concentration optimization.
Caption: Decision tree for troubleshooting inhibitor experiments.
References
- 1. PathWhiz [smpdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Metabolic effects of an aspartate aminotransferase-inhibitor on two T-cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Enzyme - Wikipedia [en.wikipedia.org]
- 9. Aspartate α-decarboxylase a new therapeutic target in the fight against Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Engineering of a Novel Bacterial L-Aspartate α-Decarboxylase for Efficient Bioconversion - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Mab Aspartate Decarboxylase-IN-1 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mab Aspartate Decarboxylase-IN-1. The information is designed to address common solubility issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: this compound, like many small molecule inhibitors, is often hydrophobic and may have limited solubility in aqueous solutions. For initial solubilization, organic solvents are recommended. The most common solvent for creating a concentrated stock solution is dimethyl sulfoxide (DMSO).[1][2] High-purity, anhydrous DMSO should be used to minimize degradation of the compound and prevent the introduction of water, which can lower solubility. In some cases, ethanol can also be used.[3]
Q2: I've dissolved the inhibitor in DMSO, but it precipitates when I dilute it into my aqueous experimental medium (e.g., cell culture media, PBS). What should I do?
A2: This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous buffer.[1][4] The drastic change in solvent polarity causes the compound to crash out of solution. Here are several strategies to address this:
-
Increase the final DMSO concentration: If your experimental system can tolerate it, increasing the final concentration of DMSO in your working solution (e.g., from 0.1% to 0.5%) may help keep the compound dissolved.[4] Always be sure to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[2]
-
Warm the solution: Gently warming the solution to 37°C can aid in redissolving the precipitate.[1][4]
-
Sonication: Brief sonication can also help to break up and redissolve precipitated compound.[1][5]
-
Gradual Dilution: Instead of a large, single dilution, try a serial dilution of the DMSO stock into the aqueous medium. This gradual decrease in solvent polarity can sometimes prevent precipitation.[4]
-
Use of Serum: If you are working with cell culture media, the presence of serum can help to solubilize hydrophobic compounds.[4]
-
Co-solvents: In some instances, using a co-solvent like PEG400 or Tween 80 can improve solubility in aqueous solutions.[6]
Q3: The datasheet provides a solubility value, but I can't seem to achieve that concentration. What could be the issue?
A3: Several factors can influence the observed solubility:
-
Purity of the solvent: The presence of even small amounts of water in DMSO can significantly reduce the solubility of hydrophobic compounds. Use anhydrous, high-purity solvents.
-
Temperature: Solubility is often temperature-dependent. As mentioned, gentle warming can help.[1][4]
-
Vortexing and Sonication: Ensure you are providing enough energy to dissolve the compound. Thorough vortexing and sonication are often necessary.[1]
-
Compound stability: While less common, the compound may have degraded over time, affecting its solubility.
Q4: Can I prepare a stock solution in water or PBS?
A4: It is generally not recommended to prepare the primary stock solution of hydrophobic inhibitors like this compound in aqueous buffers like water or PBS, as their solubility is typically very low.[1][3] An organic solvent like DMSO is the preferred choice for the initial stock solution.
Solubility Data
| Solvent | Estimated Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 20 mg/mL |
| Water | < 0.1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the solid compound and transfer it to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution vigorously for several minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in Aqueous Medium
-
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Pre-warmed (37°C) aqueous experimental medium (e.g., cell culture medium with serum, PBS)
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw an aliquot of the concentrated DMSO stock solution.
-
Add the required volume of the DMSO stock to the pre-warmed aqueous medium to achieve the final desired concentration. Important: Add the DMSO stock to the aqueous medium, not the other way around.
-
Immediately vortex the solution thoroughly to ensure rapid and complete mixing.
-
Visually inspect the working solution for any signs of precipitation. If a precipitate forms, refer to the troubleshooting FAQs.
-
Use the working solution immediately for your experiment.
-
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting process for common solubility issues.
Caption: Workflow for preparing a stock solution.
Caption: Troubleshooting precipitation during dilution.
References
Mab Aspartate Decarboxylase-IN-1 stability problems in experimental assays
Welcome to the technical support center for Mab Aspartate Decarboxylase-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing stability challenges encountered during experimental assays involving this monoclonal antibody inhibitor.
Fictional Product Information
This compound is a research-grade monoclonal antibody designed to specifically inhibit L-aspartate-α-decarboxylase (PanD), a key enzyme in the biosynthesis of β-alanine.[1][2] As a protein-based therapeutic, its stability is critical for reliable experimental outcomes. This guide addresses common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with this compound?
A1: The most prevalent stability issues are related to physical and chemical degradation. These include aggregation (formation of dimers and higher-order oligomers), fragmentation, and chemical modifications such as deamidation and isomerization of aspartate residues, particularly within the Complementarity-Determining Regions (CDRs).[3]
Q2: How does pH affect the stability of this compound?
A2: pH is a critical factor. Deviations from the optimal pH range can lead to increased rates of aggregation and chemical degradation. Aspartate isomerization, a common degradation pathway for mAbs, is highly pH-dependent.[3][4] For optimal stability, it is recommended to maintain the pH as specified in the product's technical data sheet.
Q3: What is the recommended storage temperature for this compound?
A3: For long-term storage, it is recommended to store the antibody at -80°C. For short-term storage (days to weeks), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can lead to aggregation and loss of activity.
Q4: I am observing a loss of binding affinity in my assays. What could be the cause?
A4: A loss of binding affinity can be due to several factors related to stability. Degradation of critical residues in the CDRs, such as aspartate isomerization or asparagine deamidation, can alter the conformation of the binding site.[3] Aggregation can also sequester active antibody molecules, reducing the effective concentration.
Troubleshooting Guide
Issue 1: Inconsistent results in enzyme inhibition assays.
-
Question: My enzyme inhibition assays with this compound are showing high variability between replicates and experiments. What could be the cause?
-
Answer: High variability can stem from several sources related to antibody stability:
-
Improper Storage: Repeated freeze-thaw cycles or prolonged storage at 4°C can lead to the formation of aggregates that are less active.
-
Buffer Incompatibility: The assay buffer may not be optimal for the antibody's stability, leading to gradual degradation during the experiment. Ensure the final buffer composition in the assay is compatible with the antibody.
-
Adsorption to Surfaces: The antibody may be adsorbing to plasticware. Using low-protein-binding tubes and plates, and including a carrier protein like BSA (0.1%) in the dilution buffers can mitigate this.
-
Issue 2: Appearance of unexpected peaks in chromatography (e.g., SEC, IEX).
-
Question: I am performing size-exclusion or ion-exchange chromatography and see unexpected peaks (e.g., earlier eluting peaks in SEC, more acidic peaks in IEX). What do these represent?
-
Answer:
-
Size-Exclusion Chromatography (SEC): Peaks eluting earlier than the main monomer peak typically represent soluble aggregates (dimers, trimers, etc.).
-
Ion-Exchange Chromatography (IEX): The appearance of more acidic charge variants can be indicative of chemical modifications such as the deamidation of asparagine or the isomerization of aspartate to isoaspartate, which introduces a negative charge.[4]
-
Issue 3: Reduced protein concentration after filtration or dialysis.
-
Question: After filtering or dialyzing the antibody solution, I observe a significant drop in the measured protein concentration. Why is this happening?
-
Answer: This is likely due to aggregation followed by removal of the aggregates by the filter, or the antibody adsorbing to the filter membrane or dialysis tubing.
-
Mitigation:
-
Use low-protein-binding filter materials (e.g., PVDF).
-
Ensure the buffer composition during filtration or dialysis is optimal for antibody stability.
-
Consider including a non-ionic surfactant at a low concentration (e.g., 0.01% Polysorbate 20) to reduce non-specific binding and aggregation.
-
-
Quantitative Data Summary
The stability of a monoclonal antibody is influenced by various environmental factors. The following tables provide a summary of typical conditions and their impact on stability.
Table 1: Effect of Temperature on Mab Stability
| Temperature | Typical Observation | Recommendation |
| -80°C | Optimal for long-term stability. | Recommended for long-term storage. |
| 2-8°C | Suitable for short-term (days to weeks) storage. | Avoid prolonged storage to minimize degradation. |
| 25°C (Room Temp) | Increased rate of aggregation and chemical degradation. | Minimize time at room temperature during experiments. |
| > 40°C | Significant and rapid degradation.[3] | Avoid; used in forced degradation studies.[3] |
Table 2: Effect of pH on Mab Stability
| pH Range | Typical Observation | Recommendation |
| 5.0 - 6.5 | Generally optimal for stability of IgG antibodies. | Maintain this pH range in formulation and assay buffers where possible. |
| < 5.0 | Increased risk of aggregation and fragmentation. | Avoid unless experimentally required. |
| > 7.0 | Increased rate of deamidation.[5] | Buffer choice is critical for neutral to alkaline conditions. |
Experimental Protocols
Protocol 1: Assessment of Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
-
System: HPLC system with a UV detector.
-
Column: A suitable SEC column for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute this compound to 1 mg/mL in the mobile phase. Filter through a 0.22 µm low-protein-binding filter.
-
Injection Volume: 20 µL.
-
Analysis: Integrate the peak areas for the monomer, aggregates (earlier elution), and fragments (later elution). The percentage of monomer is a key indicator of stability.
Protocol 2: Functional Assessment by Enzyme Inhibition Assay
This protocol is designed to measure the inhibitory activity of this compound on its target, L-aspartate-α-decarboxylase.
-
Reagents:
-
L-aspartate-α-decarboxylase (recombinant).
-
L-aspartate substrate.
-
Assay Buffer: 50 mM HEPES, pH 7.0.
-
This compound (test inhibitor).
-
Detection Reagent for β-alanine (e.g., a fluorometric probe).
-
-
Procedure: a. Prepare a dilution series of this compound in Assay Buffer. b. In a 96-well plate, add 20 µL of each antibody dilution. c. Add 20 µL of a fixed concentration of L-aspartate-α-decarboxylase to each well. d. Incubate for 30 minutes at 25°C to allow for antibody-enzyme binding. e. Initiate the enzymatic reaction by adding 10 µL of L-aspartate substrate. f. Allow the reaction to proceed for a defined time (e.g., 60 minutes) at 37°C. g. Stop the reaction (e.g., by adding a strong acid or base). h. Add the detection reagent and measure the amount of β-alanine produced (e.g., using a fluorescence plate reader).
-
Analysis: Plot the rate of β-alanine formation as a function of the antibody concentration to determine the IC50 value. A rightward shift in the IC50 curve over time or under stress conditions indicates a loss of inhibitory activity.
Visualizations
References
- 1. EC 4.1.1.11 - aspartate 1-decarboxylase. [ebi.ac.uk]
- 2. Aspartate 1-decarboxylase - Wikipedia [en.wikipedia.org]
- 3. Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of isoaspartate in a recombinant monoclonal antibody and its charge isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MpADC, an l-aspartate-α-decarboxylase, from Myzus persicae, that enables production of β-alanine with high yield by whole-cell enzymatic catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Studies with Mab Aspartate Decarboxylase-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during in vivo studies with antibody-drug conjugates (ADCs) and small molecule enzyme inhibitors, with a focus on a hypothetical agent, "Mab Aspartate Decarboxylase-IN-1".
Disclaimer
"this compound" appears to be a hypothetical substance, as there is no scientific literature or public data available for a molecule with this specific name. Therefore, this guide draws upon established principles and common challenges observed during in vivo studies of two classes of therapeutics it conceptually represents:
-
Antibody-Drug Conjugates (ADCs): The "Mab" component suggests a monoclonal antibody used for targeted delivery.
-
Small Molecule Enzyme Inhibitors: The "Aspartate Decarboxylase-IN-1" component suggests a small molecule designed to inhibit the enzyme aspartate decarboxylase.
The information provided herein is for general guidance and troubleshooting purposes. All experimental work should be conducted in accordance with institutional and national guidelines for animal welfare.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments, their potential causes, and recommended solutions.
Antibody-Drug Conjugate (Mab) Component Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Toxicity (e.g., weight loss, lethargy, organ damage) | Off-target toxicity: The ADC may bind to non-target tissues expressing the target antigen at low levels, or the payload may be released prematurely in circulation.[1][2] | - Assess Target Expression: Perform biodistribution studies with a radiolabeled, non-conjugated antibody to confirm target expression patterns in vivo. - Evaluate Linker Stability: Analyze plasma samples over time to quantify premature payload release. Consider using a more stable linker.[3][4] - Dose Reduction: Perform a dose-ranging study to identify the maximum tolerated dose (MTD). |
| Lack of Efficacy (e.g., no tumor regression) | Poor Tumor Penetration: The large size of the ADC can limit its ability to penetrate dense tumor tissue. Low Antigen Expression: The target antigen may be downregulated in the in vivo tumor model. Linker Instability: The linker may be cleaved before the ADC reaches the tumor, or it may be too stable to release the payload within the tumor cell.[4] | - Tumor Model Selection: Use a tumor model with high and homogeneous target antigen expression. - Optimize Dosing Schedule: Consider more frequent, lower doses to maintain therapeutic concentrations in the tumor. - Evaluate Payload Release: Analyze tumor tissue for the presence of the free payload. |
| Rapid Clearance from Circulation | Immunogenicity: The animal model may be generating anti-drug antibodies (ADAs) against the ADC, leading to its rapid clearance.[5][6][7] Aggregation: The ADC formulation may be aggregated, leading to rapid clearance by the reticuloendothelial system. | - Assess Immunogenicity: Collect serum samples and perform an anti-drug antibody (ADA) assay. - Formulation Optimization: Ensure the ADC is properly formulated and stored to prevent aggregation. Use dynamic light scattering (DLS) to check for aggregates before injection. |
Small Molecule Inhibitor (Aspartate Decarboxylase-IN-1) Component Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Bioavailability | Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal tract for absorption.[8] High First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation. Efflux by Transporters: The compound may be actively pumped out of intestinal cells by transporters like P-glycoprotein. | - Formulation Strategies: Consider formulating the compound in a vehicle that enhances solubility, such as a cyclodextrin or lipid-based formulation. - Prodrug Approach: Design a prodrug that is more soluble and is converted to the active inhibitor in vivo. - Co-administration with Inhibitors: Co-administer with an inhibitor of relevant metabolic enzymes or efflux transporters (use with caution and appropriate controls). |
| Off-Target Effects | Lack of Specificity: The inhibitor may bind to other enzymes with similar active sites.[9][10] | - In Vitro Profiling: Screen the inhibitor against a panel of related enzymes to assess its selectivity profile. - Phenotypic Analysis: Carefully observe the animals for any unexpected physiological or behavioral changes. - Target Engagement Studies: Use techniques like thermal shift assays or activity-based probes in tissue lysates to confirm target engagement and assess off-target binding.[11] |
| Lack of In Vivo Efficacy Despite In Vitro Potency | Sub-therapeutic Concentrations at the Target Site: Poor pharmacokinetics may prevent the inhibitor from reaching effective concentrations in the target tissue.[12] Rapid Metabolism or Clearance: The inhibitor may be quickly metabolized and eliminated from the body.[13] | - Pharmacokinetic Studies: Determine the pharmacokinetic profile of the inhibitor (Cmax, Tmax, AUC, half-life) in the chosen animal model. - Dose Escalation Studies: Increase the dose to determine if a therapeutic concentration can be achieved without causing toxicity. - Alternative Routes of Administration: Consider routes of administration that bypass first-pass metabolism, such as intravenous or intraperitoneal injection. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from published studies on ADCs and small molecule inhibitors to serve as a reference for expected outcomes and potential issues.
Table 1: Dose-Limiting Toxicities (DLTs) of Selected Approved ADCs
| ADC | Payload Class | Common DLTs (Grade ≥3) | Incidence of DLTs |
| Enfortumab vedotin | MMAE | Peripheral sensory neuropathy, Rash | Neuropathy: ~50% (any grade), Rash: ~14% (Grade ≥3)[14][15] |
| Sacituzumab govitecan | SN-38 | Neutropenia, Diarrhea | Neutropenia: ~51%, Diarrhea: ~10%[15] |
| Trastuzumab deruxtecan | Deruxtecan | Neutropenia, Nausea, Fatigue | Neutropenia: ~16%, Nausea: ~8%, Fatigue: ~8% |
| Polatuzumab vedotin | MMAE | Neutropenia, Thrombocytopenia, Peripheral neuropathy | Neutropenia: ~40%, Thrombocytopenia: ~25%, Neuropathy: ~10% |
Data compiled from various clinical trial reports. Incidence rates can vary based on patient population and treatment line.
Table 2: Incidence of Anti-Drug Antibodies (ADAs) for Selected ADCs
| ADC | Incidence of Treatment-Emergent ADAs |
| Ado-trastuzumab emtansine | ~5.3%[7] |
| Brentuximab vedotin | ~37%[7] |
| Gemtuzumab ozogamicin | <2%[7] |
| Various vc-MMAE ADCs | 0% - 35.8%[5] |
ADA incidence can be influenced by the assay used, patient population, and disease state.
Table 3: Case Studies of Bioavailability Enhancement for Small Molecule Inhibitors
| Compound Class | Formulation Strategy | Fold Increase in Bioavailability (AUC) |
| BCS Class IV Drug | PLGA Nanoparticles | ~12.7% absolute bioavailability achieved (compared to negligible for free drug)[16] |
| Silymarin | Co-administration with Piperine | 2.4 - 14.5-fold[17] |
| Poorly Soluble Compound | Cocrystal Formation | Significant increase in dissolution rate and in vivo concentration (specific fold-increase not provided)[18] |
Experimental Protocols
Protocol 1: Assessment of In Vivo Linker Stability
Objective: To quantify the amount of prematurely released payload from an ADC in circulation.
Methodology:
-
Animal Dosing: Administer the ADC to a cohort of animals (e.g., mice or rats) at a therapeutically relevant dose.
-
Blood Sampling: Collect blood samples at various time points (e.g., 1, 6, 24, 48, 72, and 168 hours) post-injection into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Total Antibody ELISA: Use an ELISA that captures the antibody portion of the ADC, regardless of whether the payload is attached, to measure the total antibody concentration over time.
-
Conjugated Antibody ELISA: Use an ELISA that specifically captures the antibody-payload conjugate to measure the concentration of intact ADC over time.
-
LC-MS/MS for Free Payload: Use liquid chromatography-tandem mass spectrometry to quantify the concentration of the free payload in the plasma.
-
-
Data Analysis: Compare the pharmacokinetic profiles of the total antibody, conjugated antibody, and free payload. A divergence between the total antibody and conjugated antibody curves indicates linker instability.
Protocol 2: Evaluation of Immunogenicity (Anti-Drug Antibody Assay)
Objective: To detect the presence of ADAs against the ADC in serum samples.
Methodology:
-
Sample Collection: Collect serum samples from animals before dosing (baseline) and at multiple time points after ADC administration.
-
Screening Assay (Bridging ELISA):
-
Coat a microtiter plate with the ADC.
-
Add the serum samples. If ADAs are present, they will bind to the coated ADC.
-
Add a biotinylated version of the ADC. This will bind to the other arm of the ADA, forming a "bridge".
-
Add streptavidin-horseradish peroxidase (HRP) and a substrate to generate a detectable signal.
-
-
Confirmatory Assay: To confirm the specificity of the binding, pre-incubate the positive serum samples with an excess of the ADC before performing the bridging ELISA. A significant reduction in the signal confirms the presence of specific ADAs.
-
Domain Specificity (Optional): To determine which part of the ADC the ADAs are targeting, perform competitive binding assays using the unconjugated antibody, the payload-linker complex, or the isolated payload.
Frequently Asked Questions (FAQs)
Q1: My ADC shows excellent efficacy in vitro but has no effect in my in vivo tumor model. What could be the problem?
A1: This is a common challenge. Several factors could be at play:
-
Poor Pharmacokinetics: The ADC may be clearing from circulation too quickly. Consider performing a pharmacokinetic study.
-
Limited Tumor Penetration: The dense microenvironment of a solid tumor can prevent the large ADC molecule from reaching all cancer cells.
-
Antigen Heterogeneity: The expression of the target antigen may be variable within the tumor, with some cancer cells not expressing the target.
-
Linker Instability: The payload may be released before the ADC reaches the tumor.
Q2: I'm observing significant weight loss and other signs of toxicity in my animals treated with the ADC, even at low doses. What should I investigate?
A2: This suggests potential off-target toxicity. Key areas to investigate include:
-
Target Expression in Healthy Tissues: Your target antigen might be expressed at low levels in vital organs.
-
Premature Payload Release: A labile linker can cause systemic release of the potent payload, leading to toxicity in rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.[2]
-
Fc-mediated "Sink" Effect: The antibody portion of the ADC could be binding to Fc receptors on immune cells, leading to unintended uptake and toxicity.
Q3: My small molecule inhibitor has a high IC50 in vitro, but I see no target inhibition in vivo. Why?
A3: This discrepancy often points to issues with bioavailability and target engagement:
-
Poor Absorption: The inhibitor may not be well absorbed from the gut if administered orally.
-
Rapid Metabolism: The inhibitor could be quickly broken down by enzymes in the liver or other tissues.
-
Inability to Reach the Target Tissue: The inhibitor may not be able to cross biological barriers, such as the blood-brain barrier, to reach its target.
-
High Protein Binding: The inhibitor may be binding extensively to plasma proteins, reducing the amount of free drug available to act on the target.
Q4: How can I confirm that my small molecule inhibitor is actually binding to aspartate decarboxylase in vivo?
A4: Confirming target engagement in vivo is crucial. You can use several methods:
-
Pharmacodynamic (PD) Biomarker Analysis: If inhibition of aspartate decarboxylase leads to a measurable change in a downstream biomarker (e.g., the level of a metabolite), you can measure this biomarker in tissue or plasma samples.
-
Ex Vivo Enzyme Activity Assay: After treating the animals, you can isolate the target tissue, prepare a lysate, and measure the activity of aspartate decarboxylase.
-
Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA) can be adapted for tissue samples to assess the binding of the inhibitor to its target.
Visualizations
Experimental Workflow for Troubleshooting In Vivo ADC Studies
Caption: A logical workflow for troubleshooting common issues in ADC in vivo studies.
Factors Influencing ADC Efficacy and Toxicity In Vivo
Caption: Interplay of factors affecting the in vivo performance of an ADC.
Potential Off-Target Signaling of an Aspartate Decarboxylase Inhibitor
Caption: On-target vs. potential off-target effects of an enzyme inhibitor.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Results of immunogenicity of Multiple ADC Molecules – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Understanding the Toxicity Profile of Approved ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Case Study: Bioavailability Enhancement [bioprocessonline.com]
Technical Support Center: Aspartate Decarboxylase Inhibitor-1 (ADC-IN-1)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals minimize experimental variability when working with Aspartate Decarboxylase Inhibitor-1 (ADC-IN-1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Aspartate Decarboxylase?
Aspartate 1-decarboxylase (ADC), also known as PanD, is an enzyme that catalyzes the conversion of L-aspartate to β-alanine and carbon dioxide.[1][2] This reaction is a key step in the biosynthesis of pantothenate (Vitamin B5), a precursor for Coenzyme A.[3][4] The enzyme is pyruvoyl-dependent, meaning it utilizes a covalently bound pyruvate as a cofactor for its catalytic activity.[5] The catalytic mechanism involves the formation of an imine between the aspartate substrate and the pyruvoyl group, followed by decarboxylation.[3]
Q2: What is the expected potency of ADC-IN-1?
The potency of a small molecule inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki).[6] For ADC-IN-1, the expected potency is detailed in the table below. Note that the IC50 value can vary depending on experimental conditions, particularly the substrate concentration.[6]
Q3: What are the recommended storage and handling conditions for ADC-IN-1?
It is crucial to store ADC-IN-1 as recommended by the manufacturer to maintain its stability and activity. Typically, small molecule inhibitors are stored as a dried powder or in a stock solution at low temperatures (e.g., -20°C or -80°C) to prevent degradation. Avoid repeated freeze-thaw cycles, which can damage the compound.[7]
Q4: How should I prepare the stock solution for ADC-IN-1?
To prepare a stock solution, dissolve ADC-IN-1 in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mM). Ensure the compound is fully dissolved. For cellular assays, it is important to consider the final concentration of the solvent, as high concentrations of solvents like DMSO can have cytotoxic effects.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Substrate Concentration | The IC50 value of a competitive inhibitor is dependent on the substrate concentration.[6] Ensure that the L-aspartate concentration is kept constant across all experiments. |
| Variable Incubation Times | The duration of incubation of the enzyme with the inhibitor can affect the measured potency. Standardize the pre-incubation time of the enzyme with ADC-IN-1 before adding the substrate, and maintain a consistent total reaction time. |
| Pipetting Inaccuracies | Small errors in dispensing the inhibitor, enzyme, or substrate can lead to significant variability. Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput screening. |
| Inhibitor Precipitation | ADC-IN-1 may precipitate out of solution, especially at higher concentrations, if its solubility limit is exceeded in the assay buffer. Visually inspect for any precipitation. The solubility of the inhibitor can be improved by adjusting the buffer composition or reducing the final concentration of the inhibitor. |
| Enzyme Instability | Aspartate decarboxylase may lose activity over the course of the experiment.[8][9] Perform control experiments to assess the stability of the enzyme under your assay conditions. Ensure the enzyme is stored properly and handled on ice. |
Issue 2: No or Low Inhibition Observed
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incorrect Inhibitor Concentration Range | The concentrations of ADC-IN-1 used may be too low to elicit an inhibitory effect. Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the appropriate concentration range for inhibition. |
| Inactive Inhibitor | The inhibitor may have degraded due to improper storage or handling.[7] Use a fresh stock of ADC-IN-1 and follow the recommended storage conditions. If possible, verify the integrity of the compound using analytical methods like LC-MS. |
| High Enzyme Concentration | An excessively high concentration of the enzyme can overcome the inhibitory effect. Optimize the enzyme concentration to ensure the reaction rate is in the linear range and sensitive to inhibition. |
| High Substrate Concentration | If ADC-IN-1 is a competitive inhibitor, high concentrations of the L-aspartate substrate will compete with the inhibitor for binding to the active site, leading to reduced apparent inhibition.[6] Determine the Km of the enzyme for L-aspartate and use a substrate concentration around the Km value for inhibition assays. |
| Incorrect Assay Conditions | The pH and temperature of the assay can significantly impact enzyme activity and inhibitor binding.[10] Ensure the assay is performed at the optimal pH and temperature for Aspartate Decarboxylase activity. The optimal pH for E. coli Aspartate Decarboxylase is between 6.8 and 7.5, and the optimal temperature is 55°C.[5] |
Quantitative Data
Table 1: Physicochemical and Potency Data for ADC-IN-1 (Hypothetical Data)
| Parameter | Value | Notes |
| Molecular Weight | < 500 g/mol | Typical for small molecule inhibitors. |
| Solubility in DMSO | ≥ 10 mM | For stock solution preparation. |
| Aqueous Solubility | Variable | Dependent on buffer pH and composition. |
| Biochemical IC50 | < 100 nM | In a purified enzyme assay. |
| Cell-based EC50 | < 1 µM | In a whole-cell assay measuring pantothenate biosynthesis. |
| Mechanism of Inhibition | Competitive | Competes with the L-aspartate substrate. |
Experimental Protocols
Protocol 1: In Vitro Aspartate Decarboxylase Inhibition Assay
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Prepare a stock solution of L-aspartate in the assay buffer.
-
Prepare a stock solution of ADC-IN-1 in DMSO.
-
Dilute the Aspartate Decarboxylase enzyme in the assay buffer to the desired concentration.
-
-
Assay Procedure :
-
Add 2 µL of serially diluted ADC-IN-1 in DMSO to the wells of a 96-well plate. For the control, add 2 µL of DMSO.
-
Add 48 µL of the diluted enzyme solution to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding 50 µL of the L-aspartate solution to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Detect the product, β-alanine, using a suitable method (e.g., a colorimetric or fluorescent assay).
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of ADC-IN-1 relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Role of Aspartate Decarboxylase in the Pantothenate Pathway and its Inhibition.
Caption: Experimental Workflow for an In Vitro Aspartate Decarboxylase Inhibition Assay.
Caption: Troubleshooting Logic for High IC50 Variability.
References
- 1. Aspartate 1-decarboxylase - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Purification and properties of L-Aspartate-alpha-decarboxylase, an enzyme that catalyzes the formation of beta-alanine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. conductscience.com [conductscience.com]
- 8. Molecular engineering of L-aspartate-α-decarboxylase for improved activity and catalytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineering protonation conformation of l-aspartate-α-decarboxylase to relieve mechanism-based inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. monash.edu [monash.edu]
Technical Support Center: Mab Aspartate Decarboxylase-IN-1 Assay Validation and Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mab Aspartate Decarboxylase-IN-1 assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Aspartate Decarboxylase?
Aspartate Decarboxylase (PanD) is a key enzyme in the biosynthesis of pantothenate (Vitamin B5), a precursor for Coenzyme A.[1][2][3] The enzyme catalyzes the decarboxylation of L-aspartate to produce β-alanine and carbon dioxide.[4][5] This reaction is a critical step in the metabolic pathway essential for bacterial survival, making it a target for antimicrobial drug development.[6]
Q2: What are the key components of an in vitro assay for Aspartate Decarboxylase inhibition?
A typical assay includes the enzyme (Aspartate Decarboxylase), the substrate (L-aspartate), a buffer system to maintain optimal pH, the inhibitor (this compound), and a detection system to measure the product formation or substrate depletion.
Q3: What types of controls are essential for this assay?
To ensure data reliability, it is crucial to include the following controls:
-
Negative Control (No Inhibitor): This control contains the enzyme, substrate, and buffer, but no inhibitor. It represents the maximum enzyme activity (100% activity).
-
Positive Control (Known Inhibitor): If available, a known inhibitor of Aspartate Decarboxylase should be used to confirm that the assay can detect inhibition.
-
Vehicle Control: This control includes the solvent used to dissolve the inhibitor (e.g., DMSO) at the same concentration as in the experimental wells to account for any effects of the solvent on enzyme activity.[2]
-
No Enzyme Control: This control contains the substrate and buffer but no enzyme. It helps to determine the background signal of the assay.[1]
-
No Substrate Control: This control contains the enzyme and buffer but no substrate. This also serves as a background control.[1]
Q4: How is the inhibitor's potency quantified?
The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50). This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7][8][9] IC50 values are determined by performing a dose-response experiment with a range of inhibitor concentrations.[7]
Assay Validation Parameters
Proper validation is critical to ensure the robustness and reliability of the assay. Key parameters to evaluate are summarized below.
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of the separation between the positive and negative controls, indicating the assay's suitability for high-throughput screening. | Z' > 0.5 indicates an excellent assay.[10][11][12] |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the uninhibited control to the mean signal of the background (no enzyme) control. | S/B > 10 is generally considered acceptable.[5][13] |
| Signal-to-Noise (S/N) Ratio | A measure of the strength of the signal relative to the variation in the background noise. | S/N > 10 is typically desired.[5][6][13] |
| Coefficient of Variation (%CV) | A measure of the variability of the data, calculated as the standard deviation divided by the mean, expressed as a percentage. | Intra- and inter-assay %CV < 15% is generally acceptable.[5] |
| IC50 Reproducibility | The consistency of the IC50 value determined across multiple independent experiments. | Consistent IC50 values with a low standard deviation. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Aspartate Decarboxylase Activity
This protocol describes a continuous coupled-enzyme assay to determine the activity of Aspartate Decarboxylase. The production of β-alanine is coupled to a series of enzymatic reactions that result in a measurable change in absorbance. A similar coupled-enzyme system has been described for assaying L-aspartate.[14]
Materials:
-
Recombinant Mab Aspartate Decarboxylase
-
L-Aspartate (Substrate)
-
This compound (Inhibitor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Coupling enzymes (e.g., β-alanine-pyruvate aminotransferase and lactate dehydrogenase)
-
NADH
-
Pyruvate
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Reagents: Prepare stock solutions of L-aspartate, this compound, and NADH in the assay buffer.
-
Enzyme Preparation: Dilute the Aspartate Decarboxylase to the desired concentration in cold assay buffer.
-
Assay Reaction:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 10 µL of the inhibitor at various concentrations (or vehicle for controls).
-
Add 20 µL of the enzyme solution to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the L-aspartate substrate solution.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) every 30 seconds for 15-30 minutes.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each inhibitor concentration and plot the dose-response curve to calculate the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal | Contamination of reagents. | Use fresh, high-quality reagents. Filter-sterilize buffers. |
| Autohydrolysis of the substrate. | Run a no-enzyme control to quantify the rate of non-enzymatic substrate degradation. | |
| Low signal or no enzyme activity | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known substrate concentration. |
| Incorrect buffer pH or composition. | Optimize the buffer pH and ionic strength for the specific enzyme. | |
| Presence of interfering substances in the sample. | Use appropriate sample preparation methods to remove potential inhibitors. | |
| High variability between replicates (%CV > 15%) | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents where possible. |
| Inconsistent incubation times or temperatures. | Ensure uniform incubation conditions for all wells. Use a temperature-controlled plate reader. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity. | |
| Inconsistent IC50 values | Inhibitor instability or precipitation. | Prepare fresh inhibitor solutions for each experiment. Check the solubility of the inhibitor in the assay buffer. |
| Assay not performed under initial velocity conditions. | Ensure that the reaction rate is linear with time and enzyme concentration. Substrate concentration should ideally be at or below the Km. | |
| Tight-binding inhibition. | If the IC50 value changes with enzyme concentration, the inhibitor may be a tight-binder, requiring more advanced kinetic analysis.[2] |
Visualizations
Caption: Pantothenate and Coenzyme A biosynthesis pathway.
Caption: General experimental workflow for the inhibitor assay.
Caption: A logical approach to troubleshooting assay issues.
References
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of pantothenate - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. journals.asm.org [journals.asm.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 7. courses.edx.org [courses.edx.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. Visible wavelength spectrophotometric assays of L-aspartate and D-aspartate using hyperthermophilic enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PanD Inhibitors: Evaluating Mab Aspartate Decarboxylase-IN-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant bacterial strains necessitates the discovery and development of novel antimicrobial agents that act on new targets. One such promising target is L-aspartate-α-decarboxylase (PanD), a key enzyme in the pantothenate (Vitamin B5) biosynthesis pathway, which is essential for bacteria like Mycobacterium tuberculosis (Mtb) and Mycobacterium abscessus (Mab) but absent in humans. This guide provides a comparative analysis of "Mab Aspartate Decarboxylase-IN-1," a potent inhibitor of PanD, against other known inhibitors of this enzyme, supported by experimental data and detailed methodologies.
Introduction to PanD and its Inhibition
L-aspartate-α-decarboxylase (PanD) catalyzes the conversion of L-aspartate to β-alanine, a crucial precursor for the synthesis of pantothenate and, subsequently, Coenzyme A (CoA).[1][2] CoA is a vital cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid synthesis.[1] The absence of the pantothenate synthesis pathway in humans makes PanD an attractive and selective target for antibacterial drug development.[1][3]
The first-line anti-tuberculosis drug, pyrazinamide (PZA), is a prodrug that is converted to its active form, pyrazinoic acid (POA).[1][2] POA has been shown to weakly inhibit PanD activity.[4] Recent research has focused on developing more potent POA analogs. A significant advancement in this area is the identification of (3-(1-naphthamido)pyrazine-2-carboxylic acid) , a compound that shows substantially enhanced inhibition of PanD in both Mtb and Mab.[1][4] For the purpose of this guide, we will refer to this potent inhibitor as This compound .
PanD Signaling Pathway
The following diagram illustrates the role of PanD in the pantothenate biosynthesis pathway.
Comparative Performance of PanD Inhibitors
The following table summarizes the quantitative data on the inhibitory activity of this compound (referred to as Analog 2 in the source material) and other PanD inhibitors against M. abscessus (Mab) and M. tuberculosis (Mtb) PanD.
| Inhibitor | Target Organism | Target Enzyme | Inhibition (%) at 200 µM | IC50 (µM) | Reference |
| This compound (Analog 2) | M. abscessus | Mab PanD | 72.0% | Not Reported | [1] |
| This compound (Analog 2) | M. tuberculosis | Mtb PanD | 95.5% | ~2.5 | [4] |
| Pyrazinoic Acid (POA) | M. abscessus | Mab PanD | 14.0% | >200 | [1] |
| Analog 5 | M. abscessus | Mab PanD | 53.5% | Not Reported | [1] |
| Analog 19 | M. abscessus | Mab PanD | 59.8% | Not Reported | [1] |
| Analog 20 | M. abscessus | Mab PanD | 35.7% | Not Reported | [1] |
Experimental Protocols
PanD Enzymatic Assay
A detailed methodology for determining the enzymatic activity of PanD and the inhibitory effects of various compounds is crucial for comparative analysis.
Objective: To measure the production of β-alanine from L-aspartate catalyzed by PanD and to quantify the inhibition of this reaction by test compounds.
Materials:
-
Purified recombinant PanD enzyme
-
L-aspartate (substrate)
-
Test inhibitors (e.g., this compound, POA)
-
Reaction buffer (e.g., phosphate buffer at a specific pH)
-
Detection reagent (e.g., ninhydrin for colorimetric detection of amino acids)
-
96-well microplates
-
Spectrophotometer
Workflow:
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of purified PanD enzyme and L-aspartate in the appropriate reaction buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors (this compound, POA, etc.) to determine concentration-dependent inhibition. A vehicle control (e.g., DMSO) should also be prepared.
-
Reaction Setup: In a 96-well plate, add the PanD enzyme solution to each well, followed by the addition of either the test inhibitor at various concentrations or the vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the L-aspartate substrate solution to all wells.
-
Incubation: Incubate the reaction plate at the optimal temperature for PanD activity (e.g., 37°C) for a predetermined amount of time.
-
Reaction Termination: Stop the reaction. This can be achieved by various methods, such as heat inactivation or the addition of a chemical quenching agent.
-
Detection: Add a detection reagent, such as ninhydrin, which reacts with the primary amine of the product, β-alanine, to produce a colored compound.
-
Measurement: Measure the absorbance of each well using a spectrophotometer at the appropriate wavelength for the detection reagent used.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. For potent inhibitors, determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Discussion and Conclusion
The available data clearly indicate that this compound (analog 2) is a significantly more potent inhibitor of PanD compared to pyrazinoic acid (POA).[1][4] With a 1,000-fold increase in enzyme inhibition against Mtb PanD compared to POA, this compound represents a promising lead for the development of new anti-mycobacterial agents.[4] Its activity against Mab PanD further highlights its potential for treating infections caused by non-tuberculous mycobacteria.[1]
The development of POA analogs with bulky substituents, such as the naphthamido group in this compound, appears to be a successful strategy for enhancing the inhibitory activity against PanD.[4] Further research should focus on the in vivo efficacy, pharmacokinetic properties, and safety profile of this and other potent PanD inhibitors. The detailed experimental protocols provided in this guide can serve as a foundation for the standardized evaluation of new chemical entities targeting this essential bacterial enzyme.
References
- 1. Structural and mechanistic insights into Mycobacterium abscessus aspartate decarboxylase PanD and a pyrazinoic acid-derived inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartate decarboxylase (PanD) as a new target of pyrazinamide in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mycobacterium tuberculosis PanD structure-function analysis and identification of a potent pyrazinoic acid-derived enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Aspartate Decarboxylase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of methodologies to validate the target engagement of inhibitors of Aspartate Decarboxylase (ADC), a key enzyme in the pantothenate and Coenzyme A biosynthesis pathway. This guide will use a hypothetical inhibitor, ADC-IN-1, and compare its validation with established inhibitors.
Aspartate 1-decarboxylase (ADC), also known as PanD, is a crucial enzyme in many bacteria, catalyzing the conversion of L-aspartate to β-alanine.[1][2][3] This reaction is a vital step in the biosynthesis of pantothenate (Vitamin B5) and, consequently, Coenzyme A (CoA), which is essential for numerous metabolic processes.[4][5] The dependence of various pathogens on this pathway makes ADC a promising target for novel antimicrobial agents.[5][6]
Validating that a potential drug molecule directly interacts with its intended target within a biological system is a critical step in drug discovery.[7][8][9] This guide outlines key experimental approaches for confirming the target engagement of ADC inhibitors, presenting hypothetical data for a novel inhibitor, ADC-IN-1, and comparing it with known inhibitors like pyrazinoic acid (POA), the active form of pyrazinamide, and malonic acid.[5]
Signaling Pathway and Experimental Workflows
To understand the impact of ADC inhibition, it is essential to visualize its position in the metabolic pathway and the workflows used to validate inhibitor engagement.
Caption: Aspartate Decarboxylase (PanD) pathway and point of inhibition.
Comparative Data on ADC Inhibitors
The following tables summarize hypothetical quantitative data for ADC-IN-1, alongside established data for pyrazinoic acid and malonic acid, across various target engagement assays.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target | Assay Type | IC50 (µM) |
| ADC-IN-1 | Recombinant Human ADC | N/A | > 1000 |
| ADC-IN-1 | Recombinant M. tuberculosis PanD | β-alanine production | 15 |
| Pyrazinoic Acid (POA) | Recombinant M. tuberculosis PanD | β-alanine production | 100[10] |
| Malonic Acid | Recombinant H. pylori ADC | β-alanine production | 625[5] |
Table 2: Cellular Target Engagement
| Compound | Cell Line | Assay Type | EC50 (µM) | Key Findings |
| ADC-IN-1 | M. tuberculosis H37Rv | Cellular Thermal Shift Assay (CETSA) | 25 | Dose-dependent stabilization of PanD |
| ADC-IN-1 | M. tuberculosis H37Rv | Metabolomics (β-alanine levels) | 30 | Depletion of intracellular β-alanine |
| Pyrazinoic Acid (POA) | M. tuberculosis H37Rv | Metabolomics (β-alanine levels) | 150 | Depletion of intracellular β-alanine[10] |
| Malonic Acid | H. pylori ATCC 43504 | MIC determination | 500 | Inhibition of bacterial growth[5] |
Table 3: In Vivo Target Engagement and Efficacy
| Compound | Animal Model | Assay Type | Effective Dose (mg/kg) | Key Findings |
| ADC-IN-1 | M. tuberculosis infected mouse | Bacterial load reduction | 50 | Significant reduction in lung CFU |
| Pyrazinamide (PZA) | M. tuberculosis infected mouse | Bacterial load reduction | 150 | Standard efficacy in combination therapy[6] |
| Malonic Acid | H. pylori infected rat | Bacterial load reduction | N/A | Eradication of infection observed[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of target engagement studies.
Recombinant PanD Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Aspartate Decarboxylase.
Caption: Workflow for the in vitro PanD enzyme inhibition assay.
Protocol:
-
Purified recombinant PanD is incubated with varying concentrations of the test compound (e.g., ADC-IN-1).
-
The enzymatic reaction is initiated by the addition of the substrate, L-aspartate.
-
The reaction is allowed to proceed for a defined time at 37°C and then stopped (quenched).
-
The product, β-alanine, is derivatized to allow for sensitive detection.
-
The amount of β-alanine produced is quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[7]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol:
-
Intact bacterial cells are treated with the test compound or a vehicle control.
-
The treated cells are divided into aliquots and heated to a range of temperatures.
-
Following the heat treatment, the cells are lysed.
-
The lysate is centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
The amount of soluble PanD at each temperature is quantified by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Metabolomic Analysis of β-alanine Levels
This method provides functional evidence of target engagement by measuring the downstream consequences of enzyme inhibition.
Protocol:
-
Bacterial cultures are treated with the inhibitor at various concentrations.
-
After a specified incubation period, the cells are harvested, and metabolites are extracted.
-
The intracellular concentration of β-alanine is measured using LC-MS/MS.
-
A dose-dependent decrease in β-alanine levels is indicative of PanD inhibition in the cellular environment.
Conclusion
The validation of target engagement is a cornerstone of modern drug discovery. For inhibitors of Aspartate Decarboxylase, a multi-faceted approach is recommended. Direct enzyme inhibition assays provide initial potency data, while cellular methods like CETSA confirm target interaction in a physiological context. Finally, metabolomic analysis offers functional proof of the inhibitor's mechanism of action. The hypothetical data for ADC-IN-1, when compared to known inhibitors, illustrates a potent and specific engagement with its target, providing a strong rationale for further preclinical development. This guide provides a framework for researchers to design and interpret experiments aimed at validating the target engagement of novel ADC inhibitors.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Aspartate 1-decarboxylase - Wikipedia [en.wikipedia.org]
- 3. Aspartate decarboxylase - Proteopedia, life in 3D [proteopedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Aspartate α-decarboxylase a new therapeutic target in the fight against Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspartate decarboxylase (PanD) as a new target of pyrazinamide in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 8. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target validation & engagement - Inoviem [inoviem.com]
- 10. Aspartate decarboxylase (PanD) as a new target of pyrazinamide in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Aspartate Decarboxylase Inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of Aspartate Decarboxylase-IN-1, a representative inhibitor of Aspartate Decarboxylase (ADC), with other enzymes. As "Mab Aspartate Decarboxylase-IN-1" does not correspond to a standard nomenclature for a monoclonal antibody, this document focuses on small molecule inhibitors of Aspartate Decarboxylase (also known as PanD), with Pyrazinoic Acid (POA) serving as a primary example. POA is the active form of pyrazinamide, a crucial drug in the treatment of tuberculosis, which targets PanD.[1][2]
Understanding the cross-reactivity of an enzyme inhibitor is critical in drug development to assess its specificity and potential off-target effects. This guide outlines the enzymatic pathway of Aspartate Decarboxylase, identifies enzymes with structural and functional similarities that could lead to cross-reactivity, and provides detailed experimental protocols for assessing such interactions.
Aspartate Decarboxylase (PanD) Signaling Pathway
Aspartate Decarboxylase is a key enzyme in the pantothenate (Vitamin B5) biosynthesis pathway, which is essential for the synthesis of Coenzyme A.[3][4] The enzyme catalyzes the conversion of L-aspartate to β-alanine. The following diagram illustrates this pathway and the point of inhibition.
Potential for Cross-Reactivity
Cross-reactivity of an inhibitor with enzymes other than its intended target can lead to unforeseen biological effects. Enzymes with similar substrate binding sites, catalytic mechanisms, or overall structural homology are potential candidates for cross-reactivity. For Aspartate Decarboxylase, a pyruvoyl-dependent enzyme, other members of this class and other decarboxylases are of particular interest for cross-reactivity screening.
Structurally and Functionally Similar Enzymes:
-
Other Pyruvoyl-dependent Enzymes: These enzymes utilize a pyruvoyl group as a cofactor for their catalytic activity, similar to Aspartate Decarboxylase. Examples include S-adenosylmethionine decarboxylase (SAMDC) and histidine decarboxylase.
-
Other Amino Acid Decarboxylases: This broader family of enzymes also catalyzes decarboxylation reactions of amino acids. While they may use different cofactors (e.g., pyridoxal phosphate), similarities in the substrate-binding pocket could lead to inhibitor cross-reactivity. Examples include glutamate decarboxylase and dopa decarboxylase.
Quantitative Comparison of Inhibitor Activity
| Target Enzyme | Enzyme Class | Rationale for Comparison | Inhibitor | IC50 | Ki | Reference |
| Aspartate Decarboxylase (PanD) | Pyruvoyl-dependent Decarboxylase | Primary Target | Pyrazinoic Acid | ~25 µg/mL | 0.78 mM | [2][3] |
| S-adenosylmethionine decarboxylase (SAMDC) | Pyruvoyl-dependent Decarboxylase | Structural & Mechanistic Similarity | Pyrazinoic Acid | Data Not Available | Data Not Available | - |
| Histidine Decarboxylase | Pyruvoyl-dependent Decarboxylase | Structural & Mechanistic Similarity | Pyrazinoic Acid | Data Not Available | Data Not Available | - |
| Glutamate Decarboxylase | PLP-dependent Decarboxylase | Functional Similarity | Pyrazinoic Acid | Data Not Available | Data Not Available | - |
| Dopa Decarboxylase | PLP-dependent Decarboxylase | Functional Similarity | Pyrazinoic Acid | Data Not Available | Data Not Available | - |
Experimental Protocols for Cross-Reactivity Assessment
To determine the cross-reactivity of an Aspartate Decarboxylase inhibitor, a series of enzyme inhibition assays should be performed against a panel of selected enzymes. The following is a generalized protocol for determining the IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) of an inhibitor.
Enzyme Inhibition Assay Protocol
This protocol outlines the steps for measuring the inhibitory effect of a compound on enzyme activity using a spectrophotometric method.
Materials:
-
Purified target enzyme (Aspartate Decarboxylase)
-
Purified panel of potential cross-reactive enzymes
-
Substrate for each enzyme
-
Test inhibitor (Aspartate Decarboxylase-IN-1)
-
Assay buffer (optimized for each enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor stock solution.
-
Prepare a stock solution of the substrate for each enzyme.
-
Prepare a working solution of each enzyme in the appropriate assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the assay buffer, enzyme solution, and the inhibitor dilution.
-
Include control wells:
-
Negative control (100% activity): Enzyme, buffer, and solvent (without inhibitor).
-
Blank control: Buffer and substrate (without enzyme).
-
-
-
Enzyme Reaction:
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to all wells simultaneously.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][6]
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[6][7]
-
Logical Framework for Assessing Cross-Reactivity
The decision to further investigate the cross-reactivity of an inhibitor is based on a logical progression from initial screening to detailed kinetic analysis.
Conclusion
While specific data on the cross-reactivity of Aspartate Decarboxylase inhibitors like Pyrazinoic Acid is limited, a systematic approach to evaluating potential off-target effects is crucial for drug development. By screening against enzymes with structural and functional similarities, such as other pyruvoyl-dependent enzymes and amino acid decarboxylases, a comprehensive cross-reactivity profile can be established. The experimental protocols and logical framework provided in this guide offer a robust methodology for researchers to conduct these essential studies. Further research in this area is warranted to fully characterize the selectivity of Aspartate Decarboxylase inhibitors.
References
- 1. Pyrazinamide triggers degradation of its target aspartate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]
- 3. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. courses.edx.org [courses.edx.org]
- 6. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
A Guide to Confirming the Mode of Inhibition for Novel Aspartate Decarboxylase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive framework for characterizing the mode of inhibition of novel compounds targeting Mycobacterium tuberculosis L-aspartate α-decarboxylase (MtbADC). As there is no publicly available information on a compound named "Mab Aspartate Decarboxylase-IN-1," this document will serve as a methodological guide, presenting a hypothetical "Inhibitor-IN-1" alongside known inhibitors of MtbADC to illustrate the comparative analysis process.
L-aspartate α-decarboxylase is a critical enzyme in the pantothenate (vitamin B5) biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] This pathway is absent in humans, making MtbADC a promising target for novel anti-tuberculosis drugs.[2][3] Understanding the precise mechanism by which a compound inhibits this enzyme is crucial for its development as a therapeutic agent.
Comparative Analysis of MtbADC Inhibitors
The efficacy and mechanism of a novel inhibitor are best understood when compared against existing compounds with known inhibitory characteristics. The following table summarizes the kinetic data for several known inhibitors of L-aspartate α-decarboxylase and includes a hypothetical entry for "Inhibitor-IN-1" to demonstrate how a new compound would be benchmarked.
| Inhibitor | Type of Inhibition | K_i_ (mM) | IC_50_ (µM) | Data Source |
| L-cysteic acid | Competitive | 0.08 | Not Reported | [2] |
| β-hydroxyaspartate | Competitive | 0.13 | Not Reported | [2] |
| D-serine | Competitive | 0.16 | Not Reported | [2] |
| Succinic dehydrazine | Competitive | 0.73 | Not Reported | [2] |
| Oxaloacetate | Competitive | 0.81 | Not Reported | [2] |
| Inhibitor-IN-1 (Hypothetical) | Mixed | 0.25 | 50 | Internal Data |
Note: The data for "Inhibitor-IN-1" is illustrative and intended for comparative purposes within this guide.
Experimental Protocols
Determining the mode of inhibition requires a series of enzyme kinetic assays. The following protocols outline the necessary steps.
Recombinant MtbADC Expression and Purification
-
Protocol: The panD gene encoding for MtbADC can be overexpressed in E. coli with a C-terminal 6xHis tag. The protein is then purified using Ni²⁺-NTA affinity chromatography followed by gel filtration to obtain the active tetrameric form.[1] The purified enzyme should be dialyzed against a suitable buffer, such as 10 mM Tris, pH 7.5.[1]
Aspartate Decarboxylase Activity Assay
The enzyme's activity is measured by monitoring the conversion of L-aspartate to β-alanine.
-
Protocol: A proton nuclear magnetic resonance (¹H NMR) based assay can be used for label-free, direct monitoring of the enzymatic conversion.
-
Reaction Mixture: Prepare a reaction mixture containing the purified MtbADC enzyme in a deuterated buffer (e.g., D₂O) at a specific pH (e.g., 7.5) and temperature (e.g., 25°C).
-
Initiation: Start the reaction by adding a known concentration of the substrate, L-aspartate.
-
Monitoring: Acquire ¹H NMR spectra at regular time intervals. The conversion can be quantified by observing the decrease in the signal corresponding to L-aspartate and the increase in the signal for β-alanine.[1]
-
Determining the Mode of Inhibition: Kinetic Analysis
To determine the mode of inhibition, the enzyme activity is measured at various concentrations of the substrate and the inhibitor.
-
Protocol:
-
Prepare Reagents: Prepare stock solutions of the MtbADC enzyme, L-aspartate (substrate), and the inhibitor in the appropriate assay buffer.
-
Set up Reactions: In a series of reaction vessels (e.g., NMR tubes or 96-well plates), add a fixed concentration of the MtbADC enzyme.
-
Vary Substrate and Inhibitor Concentrations:
-
To one set of reactions (the control group), add varying concentrations of L-aspartate without any inhibitor.
-
To subsequent sets of reactions, add a fixed concentration of the inhibitor to each set, and then add varying concentrations of L-aspartate. Repeat this for several different fixed concentrations of the inhibitor.
-
-
Initiate and Monitor: Initiate the reactions and monitor the rate of product formation (initial velocity, V₀) for each combination of substrate and inhibitor concentrations.
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration.
-
To determine the kinetic parameters (K_m_ and V_max_) and the mode of inhibition, transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines on the plot will indicate the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).
-
-
Visualizing Experimental Workflows and Concepts
Workflow for Determining Inhibition Mode
The following diagram illustrates the key steps in characterizing a novel enzyme inhibitor.
Caption: Workflow for characterizing the mode of inhibition.
Signaling Pathway: Modes of Enzyme Inhibition
This diagram illustrates the different ways an inhibitor can interact with an enzyme and its substrate.
Caption: Different modes of reversible enzyme inhibition.
References
- 1. Validation of Drug-Like Inhibitors against Mycobacterium Tuberculosis L-Aspartate α-Decarboxylase Using Nuclear Magnetic Resonance (1H NMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chemoinformatic identification of novel inhibitors against Mycobacterium tuberculosis L-aspartate α-decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Inhibitors Targeting Mycobacterium abscessus Aspartate Decarboxylase (PanD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of inhibitors targeting the L-aspartate α-decarboxylase (PanD) of Mycobacterium abscessus (M. abscessus), a critical enzyme in the coenzyme A (CoA) biosynthesis pathway. The emergence of drug-resistant M. abscessus infections necessitates the development of novel therapeutics, and PanD presents a promising target. This document outlines the specificity and performance of a potent, recently identified inhibitor in comparison to established mycobacterial PanD inhibitors that lack efficacy against M. abscessus.
Introduction to M. abscessus PanD as a Drug Target
Mycobacterium abscessus is an emerging pathogen notorious for its intrinsic resistance to a broad spectrum of antibiotics, leading to challenging clinical outcomes.[1] The enzyme L-aspartate α-decarboxylase, encoded by the panD gene, catalyzes the conversion of L-aspartate to β-alanine. This reaction is the initial and rate-limiting step in the biosynthesis of pantothenate (vitamin B5), an essential precursor for the synthesis of CoA.[2] CoA is a vital cofactor in numerous metabolic pathways, including fatty acid synthesis and the Krebs cycle. The absence of a homologous PanD enzyme in humans makes it an attractive and specific target for antimicrobial drug development.[3]
While pyrazinamide (PZA), a cornerstone of tuberculosis treatment, is a prodrug whose active form, pyrazinoic acid (POA), targets PanD in Mycobacterium tuberculosis (M. tuberculosis), it is ineffective against M. abscessus.[4][5][6] This highlights the need for inhibitors specifically designed to be effective against the M. abscessus PanD enzyme. Recent research has led to the identification of novel compounds with significant inhibitory activity against M. abscessus PanD and whole-cell activity against M. abscessus.[7][8]
Comparative Performance of PanD Inhibitors
This section details the performance of a potent M. abscessus PanD inhibitor, (3-(1-naphthamido)pyrazine-2-carboxylic acid) (designated as Analog 2), and compares it with pyrazinoic acid (POA).
| Inhibitor | Target Enzyme | Binding Affinity (Kd) | Inhibition Mechanism | Whole-Cell Activity (MIC) against M. abscessus |
| (3-(1-naphthamido)pyrazine-2-carboxylic acid) (Analog 2) | M. abscessus PanD | Not explicitly quantified, but binding confirmed by ITC | Direct binding and inhibition of enzymatic activity | Appreciable antibacterial activity |
| Pyrazinoic Acid (POA) | M. tuberculosis PanD | Binding confirmed by ITC | Inhibition of enzymatic activity | Inactive |
Key Findings:
-
(3-(1-naphthamido)pyrazine-2-carboxylic acid) (Analog 2) has been identified as the first potent inhibitor of M. abscessus PanD.[7][8] Unlike PZA and POA, this analog demonstrates significant antibacterial activity against the three subspecies of M. abscessus.[7][8] Isothermal titration calorimetry (ITC) has confirmed direct binding of Analog 2 to the Mab PanD enzyme, which involves mainly electrostatic and hydrogen bonding interactions.[7][8] The binding is associated with significant conformational changes in the enzyme.[7][8]
-
Pyrazinoic Acid (POA) , the active metabolite of the frontline anti-tuberculosis drug pyrazinamide, is a known inhibitor of M. tuberculosis PanD.[4][5] However, it exhibits no whole-cell activity against M. abscessus.[7][8] This lack of activity is a key driver for the development of new PanD inhibitors specifically for M. abscessus.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted metabolic pathway and a general workflow for evaluating PanD inhibitors.
Caption: The Coenzyme A biosynthesis pathway, highlighting the role of PanD.
Caption: A generalized experimental workflow for PanD inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of inhibitor performance. Below are summaries of key experimental protocols.
Recombinant PanD Expression and Purification
M. abscessus PanD can be overexpressed in E. coli with a C-terminal 6xHis tag. The protein is then purified using Ni2+-NTA affinity chromatography followed by gel filtration chromatography to obtain the tetrameric form.[9]
PanD Enzymatic Activity Assay
The activity of PanD can be monitored by measuring the formation of β-alanine from L-aspartate. A common method is a nuclear magnetic resonance (NMR)-based assay, which allows for label-free and direct monitoring of the enzymatic conversion.[9][2] The reaction mixture typically contains the purified PanD enzyme and L-aspartate in a suitable buffer (e.g., 10 mM Tris, pH 7.5). The reaction progress is monitored by acquiring 1H NMR spectra over time and quantifying the signals corresponding to L-aspartate and β-alanine.[9]
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the inhibitor-enzyme interaction. In a typical experiment, a solution of the inhibitor is titrated into a solution containing the purified PanD enzyme in a microcalorimeter. The heat changes upon binding are measured and analyzed to determine the binding parameters.[4]
Minimum Inhibitory Concentration (MIC) Determination
The whole-cell activity of the inhibitors against M. abscessus is determined by measuring the MIC. This is typically done using a broth microdilution method. Serial dilutions of the inhibitor are prepared in a suitable growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC) in a 96-well plate. M. abscessus cultures are added to each well, and the plates are incubated. The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible growth.
Conclusion
The development of specific and potent inhibitors against M. abscessus PanD is a promising strategy to combat this challenging pathogen. The identification of (3-(1-naphthamido)pyrazine-2-carboxylic acid) (Analog 2) as a potent inhibitor with whole-cell activity represents a significant advancement in this area.[7][8] This guide provides a framework for understanding and comparing the performance of PanD inhibitors, which is essential for guiding future drug discovery and development efforts. The provided experimental protocols offer a starting point for researchers aiming to validate and characterize new chemical entities targeting this essential mycobacterial enzyme.
References
- 1. Mycobacterium abscessus complex: A Review of Recent Developments in an Emerging Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Drug-Like Inhibitors against Mycobacterium Tuberculosis L-Aspartate α-Decarboxylase Using Nuclear Magnetic Resonance (1H NMR) | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspartate decarboxylase (PanD) as a new target of pyrazinamide in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and mechanistic insights into Mycobacterium abscessus aspartate decarboxylase PanD and a pyrazinoic acid-derived inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Validation of Drug-Like Inhibitors against Mycobacterium Tuberculosis L-Aspartate α-Decarboxylase Using Nuclear Magnetic Resonance (1H NMR) - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Aspartate Decarboxylase Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the activity of novel aspartate decarboxylase (ADC) inhibitors, using a hypothetical inhibitor, "Mab Aspartate Decarboxylase-IN-1," as an example. It offers a comparative analysis with known inhibitors and details the experimental protocols required for such an evaluation.
Aspartate decarboxylase (EC 4.1.1.11) is a key enzyme in the pantothenate (Vitamin B5) biosynthesis pathway, catalyzing the conversion of L-aspartate to β-alanine.[1] This pathway is essential for the growth of various microorganisms, including pathogens like Mycobacterium tuberculosis and Helicobacter pylori, but is absent in humans, making ADC a promising target for novel antimicrobial agents.[1]
Comparative Analysis of ADC Inhibitor Potency
| Inhibitor | Target Organism/Enzyme Source | Potency (IC50/K_D) | Comments |
| This compound (Hypothetical) | Mycobacterium tuberculosis | ~0.5 µM (IC50) | A potent hypothetical inhibitor for comparative purposes. |
| Pyrazinoic Acid (POA) | Mycobacterium tuberculosis | Weak inhibitor (IC50 ~25 µg/mL)[2] | Although a weak enzymatic inhibitor, POA demonstrates a binding affinity (KD) of 6.1 µM to PanD.[2] Its mechanism also involves triggering the degradation of the PanD protein.[3][4] |
| Malonic Acid | Helicobacter pylori | MIC: 0.5 - 0.75 mg/mL | The Minimum Inhibitory Concentration (MIC) against the whole organism is reported, which is not a direct measure of enzymatic inhibition (IC50).[1] |
Experimental Protocols for Activity Verification
To independently verify the activity of a novel aspartate decarboxylase inhibitor, a series of robust and reproducible experiments are necessary.
Aspartate Decarboxylase Activity Assay
This assay quantifies the enzymatic activity of ADC by measuring the production of β-alanine from L-aspartate.
Materials:
-
Purified recombinant aspartate decarboxylase enzyme
-
L-aspartate (substrate)
-
Phosphate buffer (pH 7.0)
-
Novel inhibitor (e.g., this compound)
-
Control inhibitors (e.g., pyrazinoic acid)
-
High-Performance Liquid Chromatography (HPLC) system
-
Reaction tubes
-
Incubator/water bath (37°C)
-
Heat block/boiling water bath (100°C)
Procedure:
-
Reaction Mixture Preparation: In a reaction tube, combine the phosphate buffer, a known concentration of the ADC enzyme, and the inhibitor at various concentrations.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture at 37°C for a defined period (e.g., 15 minutes) to allow for binding.
-
Initiation of Reaction: Add L-aspartate to the reaction mixture to a final concentration of 100 mM to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by heating the mixture at 100°C for 10-15 minutes.
-
Quantification of β-alanine:
-
Centrifuge the reaction tubes to pellet any precipitated protein.
-
Analyze the supernatant for the concentration of β-alanine using a suitable HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Determination of Kinetic Parameters (Km and Vmax)
Understanding how an inhibitor affects the kinetic parameters of the enzyme can provide insights into its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition).
Procedure:
-
Perform the ADC activity assay as described above, but vary the concentration of the substrate (L-aspartate) while keeping the enzyme and inhibitor concentrations constant.
-
Measure the initial reaction velocities at each substrate concentration in the presence and absence of the inhibitor.
-
Plot the data using a Michaelis-Menten plot (reaction velocity vs. substrate concentration) and a Lineweaver-Burk plot (the reciprocal of reaction velocity vs. the reciprocal of substrate concentration).
-
Determine the Michaelis constant (Km) and maximum velocity (Vmax) from these plots to assess the type of inhibition.
Visualizing Pathways and Workflows
Pantothenate Biosynthesis Pathway
The following diagram illustrates the role of Aspartate Decarboxylase in the pantothenate biosynthesis pathway.
References
- 1. Aspartate α-decarboxylase a new therapeutic target in the fight against Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 4. Pyrazinamide triggers degradation of its target aspartate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Laboratory-Developed Materials
Disclaimer: Specific disposal protocols for a substance designated "Mab Aspartate Decarboxylase-IN-1" are not publicly available. This designation may refer to a novel or internally named research compound, such as a monoclonal antibody (Mab) designed as an inhibitor (IN-1) of Aspartate Decarboxylase. The following information provides essential, immediate safety and logistical guidance for the proper disposal of similar laboratory materials, including monoclonal antibodies and small-molecule enzyme inhibitors, based on general best practices for hazardous laboratory waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory compliance.
This guide is intended for researchers, scientists, and drug development professionals to promote a culture of safety in the laboratory.
Immediate Safety Considerations
Before handling or preparing for disposal, it is crucial to understand the potential hazards of the material. For a novel substance, a risk assessment should be conducted. General precautions include:
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the material in a well-ventilated area, preferably within a chemical fume hood, especially if the substance is volatile or creates aerosols.
-
Spill Management: Have a spill kit readily available. In case of a spill, follow your institution's established procedures for hazardous material cleanup.
Step-by-Step Disposal Procedures
The proper disposal of chemical and biological laboratory waste is a regulated process designed to protect human health and the environment.
Step 1: Waste Identification and Segregation
-
Determine Waste Category: Identify whether the waste is a hazardous chemical waste, a biological waste, or a combination.
-
This compound (as a monoclonal antibody): Uncontaminated, pure antibody solutions may be considered biological waste. However, if conjugated to a hazardous substance or dissolved in a hazardous solvent, it must be treated as hazardous chemical waste.
-
This compound (as a small molecule inhibitor): This is typically considered hazardous chemical waste.
-
-
Segregate Waste Streams: Do not mix different types of waste. Keep aqueous waste separate from solvent-based waste. Halogenated and non-halogenated solvent wastes should also be segregated.[1] Solid waste contaminated with the substance should be collected separately from liquid waste.
Step 2: Container Selection and Labeling
-
Choose Appropriate Containers:
-
Use leak-proof containers with secure, screw-on caps.[2]
-
Ensure the container material is chemically compatible with the waste. For instance, do not store acidic or basic solutions in metal containers.[2]
-
For sharps (needles, scalpels) contaminated with the substance, use a designated sharps container.
-
-
Properly Label Containers:
Step 3: Waste Accumulation and Storage
-
Secure Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place waste containers in a secondary container, such as a chemical-resistant tray, to contain any potential leaks.[2] The secondary container should be able to hold 110% of the volume of the largest container it holds.[2]
-
Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[2][3]
Step 4: Disposal Request and Pickup
-
Request Pickup: Once the waste container is full or has reached the accumulation time limit set by your institution, submit a request for waste pickup to your EHS department.
-
Do Not Dispose Down the Drain: Never dispose of hazardous chemical or untreated biological waste down the sanitary sewer.[3][4]
Decontamination of Labware and Surfaces
-
Reusable Labware: Triple-rinse glassware and equipment with a suitable solvent capable of removing the chemical residue. The rinsate must be collected and disposed of as hazardous waste.[3] After decontamination, the labware can be washed normally.
-
Surfaces: Decontaminate work surfaces, such as benchtops and fume hoods, with an appropriate cleaning agent. All cleaning materials (e.g., paper towels) used for decontamination should be disposed of as solid hazardous waste.[5]
-
Empty Containers: Empty containers that held the substance should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After rinsing and air-drying, the container may be disposed of in the regular trash after defacing the label.[3][6]
Data Presentation
While specific quantitative data for "this compound" is not available, a Safety Data Sheet (SDS) for a laboratory chemical would typically contain the following information, which is essential for risk assessment and disposal planning.
| Parameter | Value | Reference |
| Physical State | Solid / Liquid | Manufacturer's SDS |
| pH | Data not available | Manufacturer's SDS |
| Boiling Point | Data not available | Manufacturer's SDS |
| Flash Point | Data not available | Manufacturer's SDS |
| LD50 (Oral) | Data not available | Manufacturer's SDS |
| Ecotoxicity | Data not available | Manufacturer's SDS |
| Disposal Code | Varies by jurisdiction | Institutional EHS |
Experimental Protocols
Detailed experimental protocols involving "this compound" are not publicly available. Research involving the use and disposal of such a substance would necessitate the development of a comprehensive Standard Operating Procedure (SOP) that includes safety precautions, handling instructions, and waste disposal steps as outlined above.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste.
Caption: Workflow for Hazardous Laboratory Waste Disposal.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Mab Aspartate Decarboxylase-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mab Aspartate Decarboxylase-IN-1. The following procedures are based on best practices for handling novel, potent research compounds where a specific Safety Data Sheet (SDS) is not available. A thorough risk assessment should be conducted before beginning any work.
Personal Protective Equipment (PPE)
The minimum PPE required when working with chemical, biological, or radiological hazards in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes. This foundational protection must be supplemented based on a task-specific hazard assessment.
Core PPE Requirements:
-
Body Protection: A lab coat is mandatory to protect clothing and skin from potential splashes and spills. For handling substances with a risk of fire, a fire-resistant lab coat is recommended.
-
Eye and Face Protection: Safety glasses with side-shields that meet ANSI Z87.1 standards are the minimum requirement. However, when there is a splash hazard, chemical splash goggles should be worn. For tasks with a higher risk of splashing, such as preparing solutions or working with larger volumes, a face shield must be worn in addition to safety goggles.
-
Hand Protection: Disposable nitrile gloves are the standard for providing incidental chemical exposure protection. It is crucial to remove and replace gloves immediately after any known contact with a chemical. For increased protection, consider double-gloving or wearing more robust gloves, especially when handling concentrated solutions. Always inspect gloves for any signs of degradation or perforation before use.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, or if working in a poorly ventilated area, a respirator may be necessary. The type of respirator should be determined by a formal risk assessment.
Operational Plan: Handling and Usage
Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Weighing: When weighing the solid compound, perform this task within a fume hood or a ventilated balance enclosure to prevent the inhalation of fine powders.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure all containers are clearly and accurately labeled.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), place it in a sealed container for disposal, and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated solid waste, including gloves, bench paper, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix incompatible waste streams.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.
Quantitative Data Summary
Since specific quantitative data for this compound is not publicly available, the following table summarizes general safety considerations for handling a novel research compound of this nature.
| Parameter | Guideline | Source/Rationale |
| Occupational Exposure Limit (OEL) | Not Established | As a novel compound, no OEL has been set. Assume high potency and handle with appropriate containment. |
| Toxicity Data (LD50/LC50) | Not Available | Assume the compound is toxic and handle with care to avoid all routes of exposure (inhalation, ingestion, skin contact). |
| Personal Protective Equipment (PPE) | See Section 1 | Based on general best practices for handling potentially hazardous research chemicals. |
| Storage Temperature | See Supplier Information | Typically, research compounds are stored in cool, dry, and dark conditions. Follow any specific instructions from the supplier. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling a novel research compound like this compound.
Caption: Workflow for handling and disposal of research chemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
